molecular formula C18H23ClN2O2S B1586946 Oxomemazine hydrochloride CAS No. 4784-40-1

Oxomemazine hydrochloride

Numéro de catalogue: B1586946
Numéro CAS: 4784-40-1
Poids moléculaire: 366.9 g/mol
Clé InChI: NPMMOYKGIWLASW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Oxomemazine hydrochloride (CAS 4784-40-1) is a phenothiazine derivative with antihistamine and anticholinergic properties, making it a compound of interest in pharmacological research . Its mechanism of action involves antagonism of the H1-histamine receptor, and it has also shown selectivity for the M1 muscarinic receptor, which provides a basis for studying its effects on the respiratory system and allergic responses . This compound is supplied as a high-purity analytical standard, ideal for use in method development, validation (AMV), and Quality Control (QC) applications in support of regulatory submissions and commercial production . The detailed characterization data provided with the product ensures traceability and compliance with regulatory guidelines. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMOYKGIWLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048612
Record name Oxomemazine hydrochloride
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Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4784-40-1
Record name Oxomemazine hydrochloride
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Record name Oxomemazine hydrochloride
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Record name Oxomemazine hydrochloride
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Record name N,N,β-trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride
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Record name OXOMEMAZINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative with antihistamine and anticholinergic properties. The synthesis involves a multi-step process commencing with the formation of the core phenothiazine structure, followed by its oxidation and subsequent N-alkylation to introduce the desired side chain. This document outlines the key chemical transformations, identifies critical intermediates, and presents detailed experimental protocols for each major step. All quantitative data is summarized for clarity, and the logical flow of the synthesis is illustrated using a chemical reaction pathway diagram.

Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Formation of the 10H-Phenothiazine Core: This initial step involves the cyclization of diphenylamine (B1679370) with sulfur at high temperatures.

  • Oxidation of the Phenothiazine Ring: The sulfur atom in the phenothiazine ring is oxidized to a sulfone group (S,S-dioxide) to form 10H-phenothiazine 5,5-dioxide.

  • Synthesis and Attachment of the Side Chain: A key intermediate, 3-chloro-N,N,2-trimethylpropan-1-amine, is synthesized and then used to alkylate the nitrogen atom of the 10H-phenothiazine 5,5-dioxide core.

  • Formation of the Hydrochloride Salt: The final step involves the conversion of the Oxomemazine base into its more stable and water-soluble hydrochloride salt.

Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of several key intermediates. The structures and roles of these intermediates are outlined below.

Intermediate NameChemical StructureRole in Synthesis
10H-PhenothiazineC12H9NSThe foundational heterocyclic core of the molecule.
10H-Phenothiazine 5,5-dioxideC12H9NO2SThe oxidized core structure required for the final product.
3-Amino-2-methylpropan-1-olC4H11NOA precursor for the synthesis of the alkylating side chain.
3-Chloro-N,N,2-trimethylpropan-1-amine hydrochlorideC6H15Cl2NThe key alkylating agent used to introduce the side chain onto the phenothiazine core.

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a step-by-step description of the synthesis, including detailed experimental protocols for each key reaction.

Step 1: Synthesis of 10H-Phenothiazine

The synthesis of the phenothiazine core is achieved through the reaction of diphenylamine with sulfur, typically catalyzed by iodine.

Reaction:

Diphenylamine + Sulfur → 10H-Phenothiazine + H₂S

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of diphenylamine (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a catalytic amount of iodine is heated in a sand bath.

  • The temperature is maintained at 250-260°C for approximately 5 hours.

  • After cooling, the reaction mixture is dissolved in hot ethanol (B145695) and then poured into water to precipitate the product.

  • The resulting yellow precipitate is filtered and recrystallized from ethanol to yield pure 10H-phenothiazine.[1]

ParameterValue
Diphenylamine1.69 g (0.01 mol)
Sulfur0.64 g (0.02 mol)
CatalystIodine (trace)
Reaction Temperature250-260°C
Reaction Time5 hours
Yield ~80%
Melting Point185°C
Step 2: Oxidation of 10H-Phenothiazine to 10H-Phenothiazine 5,5-dioxide

The sulfur atom in the phenothiazine ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

Reaction:

10H-Phenothiazine + 2 H₂O₂ → 10H-Phenothiazine 5,5-dioxide + 2 H₂O

Experimental Protocol:

  • 10H-Phenothiazine is dissolved in glacial acetic acid in a round-bottom flask.

  • 30% hydrogen peroxide is added dropwise to the stirred solution.

  • The reaction mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is filtered, washed with water, and dried to afford 10H-phenothiazine 5,5-dioxide.[1]

ParameterValue
10H-Phenothiazine1 equivalent
Oxidizing Agent30% Hydrogen Peroxide
SolventGlacial Acetic Acid
Reaction ConditionReflux
Yield Quantitative (typical)
Step 3: Synthesis of the Side Chain: 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride

This key intermediate is synthesized from 3-amino-2-methylpropan-1-ol. The synthesis involves the protection of the amino group, chlorination of the hydroxyl group, N-methylation, and deprotection, or a more direct route involving reductive amination followed by chlorination. A common method for converting amino alcohols to their corresponding chloroamines involves the use of thionyl chloride.

Reaction (Conceptual):

  • 3-Amino-2-methylpropan-1-ol + Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) → 3-(Dimethylamino)-2-methylpropan-1-ol

  • 3-(Dimethylamino)-2-methylpropan-1-ol + Thionyl Chloride (SOCl₂) → 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride

Experimental Protocol (based on analogous reactions):

  • N,N-Dimethylation: 3-Amino-2-methylpropan-1-ol is reacted with an excess of formaldehyde and formic acid and heated to reflux. The reaction is monitored by TLC. After completion, the excess reagents are removed under reduced pressure, and the product, 3-(dimethylamino)-2-methylpropan-1-ol, is isolated and purified.

  • Chlorination: In a flask equipped with a stirrer and a reflux condenser, cooled in an ice bath, thionyl chloride is placed. 3-(Dimethylamino)-2-methylpropan-1-ol is added dropwise. The reaction is exothermic and should be controlled. After the addition is complete, the mixture is stirred at room temperature and then gently heated to complete the reaction. The excess thionyl chloride is removed by distillation. The resulting crude product is recrystallized from a suitable solvent (e.g., ethanol/ether) to yield 3-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.[2]

ParameterValue
Starting Material3-Amino-2-methylpropan-1-ol
Methylating AgentFormaldehyde/Formic Acid
Chlorinating AgentThionyl Chloride
Overall Yield Moderate to Good (multi-step)
Step 4: N-Alkylation of 10H-Phenothiazine 5,5-dioxide

This is the key step where the side chain is attached to the phenothiazine core to form the Oxomemazine base.

Reaction:

10H-Phenothiazine 5,5-dioxide + 3-Chloro-N,N,2-trimethylpropan-1-amine → Oxomemazine

Experimental Protocol:

  • To a suspension of a strong base, such as sodium amide or sodium hydride, in an inert solvent like dry toluene (B28343) or DMF, 10H-phenothiazine 5,5-dioxide is added portion-wise under an inert atmosphere (e.g., nitrogen).

  • The mixture is stirred at an elevated temperature to form the sodium salt of the phenothiazine dioxide.

  • A solution of 3-chloro-N,N,2-trimethylpropan-1-amine (prepared from its hydrochloride salt by neutralization with a base) in the same solvent is then added dropwise.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude Oxomemazine base.

  • The crude product can be purified by column chromatography or recrystallization.

ParameterValue
Substrate10H-Phenothiazine 5,5-dioxide
Alkylating Agent3-Chloro-N,N,2-trimethylpropan-1-amine
BaseSodium Amide or Sodium Hydride
SolventToluene or DMF
Reaction ConditionReflux
Yield Variable, typically moderate
Step 5: Formation of this compound

The final step is the conversion of the Oxomemazine base to its hydrochloride salt for improved stability and solubility.

Reaction:

Oxomemazine + HCl → this compound

Experimental Protocol:

  • The purified Oxomemazine base is dissolved in a suitable anhydrous solvent, such as isopropanol (B130326) or ether.

  • A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol) is added dropwise with stirring until the solution becomes acidic.

  • The hydrochloride salt precipitates out of the solution.

  • The mixture may be cooled to enhance precipitation.

  • The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to give this compound.

ParameterValue
Starting MaterialOxomemazine Base
ReagentHydrogen Chloride (in a suitable solvent)
SolventIsopropanol or Ether
Yield Typically high (near quantitative)

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its starting materials.

Oxomemazine_Synthesis Diphenylamine Diphenylamine Phenothiazine 10H-Phenothiazine Diphenylamine->Phenothiazine + Sulfur, I₂ (Heat) Sulfur Sulfur Sulfur->Phenothiazine PhenothiazineDioxide 10H-Phenothiazine 5,5-dioxide Phenothiazine->PhenothiazineDioxide Oxidation OxidizingAgent H₂O₂ / Acetic Acid OxidizingAgent->PhenothiazineDioxide Alkylation N-Alkylation PhenothiazineDioxide->Alkylation AminoAlcohol 3-Amino-2-methylpropan-1-ol DimethylaminoAlcohol 3-(Dimethylamino)-2- methylpropan-1-ol AminoAlcohol->DimethylaminoAlcohol Methylation Methylation N-Methylation Methylation->DimethylaminoAlcohol SideChain 3-Chloro-N,N,2- trimethylpropan-1-amine hydrochloride DimethylaminoAlcohol->SideChain Chlorination Chlorination Chlorination (SOCl₂) Chlorination->SideChain SideChain->Alkylation OxomemazineBase Oxomemazine Alkylation->OxomemazineBase FinalProduct Oxomemazine Hydrochloride OxomemazineBase->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Caption: Synthetic pathway of this compound.

This guide provides a comprehensive overview of the synthesis of this compound, intended for an audience with a strong background in organic chemistry. The provided protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals mentioned in this document.

References

The Neuro-Modulatory Landscape of Oxomemazine Hydrochloride: A Technical Guide to its Mechanism of Action in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine (B1678065) hydrochloride, a first-generation phenothiazine (B1677639) antihistamine, exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the antagonism of histamine (B1213489) H1 receptors and, secondarily, muscarinic M1 receptors. This technical guide provides an in-depth exploration of the molecular pathways modulated by Oxomemazine in neuronal signaling. By competitively inhibiting the H1 receptor, Oxomemazine attenuates the canonical Gq/11 protein-coupled signaling cascade, leading to the suppression of downstream effectors such as phospholipase C and the subsequent inhibition of the pro-inflammatory NF-κB pathway. This guide summarizes the available quantitative data on its receptor binding affinities, details relevant experimental methodologies for its study, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding of its neuropharmacological profile.

Core Mechanism of Action: H1 Receptor Antagonism

Oxomemazine is a potent antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, contributing to its sedative effects.[2] The primary therapeutic and physiological effects of Oxomemazine stem from its competitive binding to H1 receptors, thereby preventing the actions of endogenous histamine.[1]

The H1 Receptor Signaling Cascade

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately culminates in various cellular responses, including the activation of transcription factors like NF-κB.[3]

Oxomemazine's Impact on the H1 Receptor Pathway

By acting as a competitive antagonist at the H1 receptor, Oxomemazine hydrochloride effectively blocks the initiation of this signaling cascade.[1] This blockade prevents the Gq/11-mediated activation of PLC and the subsequent generation of IP3 and DAG, thereby mitigating the downstream cellular effects of histamine.

Oxomemazine's Antagonism of the H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Oxomemazine Oxomemazine hydrochloride Oxomemazine->H1R Inhibits Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Oxomemazine's inhibition of the H1 receptor pathway.

Modulation of Neuronal Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A significant consequence of Oxomemazine's antagonism of the H1 receptor is the downstream inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The activation of the H1 receptor-Gq/11-PLC axis is a known trigger for NF-κB activation. By blocking this initial step, Oxomemazine reduces the activity of this key transcription factor involved in inflammatory responses, which can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules.[2][3]

Inhibition of NF-κB Activation by Oxomemazine cluster_nucleus Nucleus Oxomemazine Oxomemazine hydrochloride H1R H1 Receptor Oxomemazine->H1R Inhibits Gq11_PLC Gq/11-PLC Pathway H1R->Gq11_PLC Activates IKK IKK Complex Gq11_PLC->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates

Oxomemazine's inhibitory effect on NF-κB signaling.
Potential Impact on the MAPK/ERK Signaling Pathway

Histamine itself has been shown to induce ERK phosphorylation through the H1 receptor, a process that can be mediated by both Gq protein-dependent and arrestin-dependent pathways.[4] The Gq protein-mediated ERK phosphorylation is typically rapid and transient, while the arrestin-mediated pathway leads to a more sustained phosphorylation.[4] Given that Oxomemazine is an H1 receptor antagonist, it would be expected to inhibit histamine-induced ERK activation.

Secondary Mechanism of Action: Anticholinergic Properties

In addition to its antihistaminic effects, this compound exhibits pronounced antimuscarinic properties.[5][6][7][8] It acts as a selective antagonist for muscarinic M1 receptors.[5][6][7][8]

Quantitative Data

The available quantitative data for this compound primarily focuses on its binding affinity for muscarinic receptors. Unfortunately, specific Ki values for its interaction with the histamine H1 receptor are not well-documented in the available literature.

Table 1: Muscarinic Receptor Binding Affinities of Oxomemazine

Receptor SubtypeBinding Affinity (Ki)Reference
Muscarinic M1 Receptor84 nM[5][6][7][8]
Muscarinic M2 Receptor1.65 µM[5][6][7][8]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for Oxomemazine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are limited in the publicly available literature.[7] It is classified as a phenothiazine derivative.[8]

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to characterizing the mechanism of action of this compound.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity (Ki) of Oxomemazine for the H1 receptor.

  • Objective: To quantify the affinity of Oxomemazine for the histamine H1 receptor.

  • Principle: This assay measures the ability of unlabeled Oxomemazine to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a membrane preparation from cells expressing the receptor.

  • Materials:

    • Membrane preparation from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-mepyramine.

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of Oxomemazine or control solutions (buffer for total binding, non-specific binding control).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters with cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the Oxomemazine concentration.

    • Determine the IC50 value (the concentration of Oxomemazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay Prep Prepare Reagents: Membranes, Radioligand, Oxomemazine Dilutions Incubate Incubate: Membranes + Radioligand + Oxomemazine Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze

Workflow for a competitive radioligand binding assay.
NF-κB Luciferase Reporter Assay

This assay is used to measure the inhibitory effect of Oxomemazine on NF-κB activation.

  • Objective: To quantify the inhibition of NF-κB transcriptional activity by Oxomemazine.

  • Principle: This assay utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway by Oxomemazine results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

  • Materials:

    • HEK293 cells (or other suitable cell line) with an NF-κB luciferase reporter construct.

    • Cell culture medium and reagents.

    • This compound.

    • NF-κB activator (e.g., TNF-α).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with varying concentrations of Oxomemazine for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a suitable duration (e.g., 6 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

    • Plot the percentage of inhibition of NF-κB activity against the logarithm of the Oxomemazine concentration to determine the IC50 value.

Western Blot Analysis of MAPK/ERK Pathway Phosphorylation

This technique is employed to assess the effect of Oxomemazine on the activation of the MAPK/ERK pathway by measuring the phosphorylation status of key proteins.

  • Objective: To determine if Oxomemazine treatment alters the phosphorylation of ERK1/2.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins like ERK1/2.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y or primary neurons).

    • Cell culture and lysis reagents.

    • This compound.

    • Stimulant to activate the MAPK/ERK pathway (e.g., a growth factor or phorbol (B1677699) ester).

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture and treat neuronal cells with Oxomemazine with or without a stimulant.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody (anti-phospho-ERK1/2).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 to determine the relative activation of the pathway.

Conclusion

This compound's mechanism of action in neuronal signaling is primarily driven by its potent antagonism of the histamine H1 receptor, leading to the inhibition of the Gq/11-PLC-NF-κB pathway. Its secondary anticholinergic effects, mediated by the blockade of muscarinic M1 receptors, also contribute to its overall pharmacological profile. While the direct impact of Oxomemazine on the MAPK/ERK signaling pathway remains to be elucidated experimentally, its known interactions with upstream signaling components suggest a potential for indirect modulation. Further research is warranted to fully characterize its H1 receptor binding kinetics and to explore its effects on other neuronal signaling cascades, which will provide a more complete understanding of its therapeutic applications and potential for the development of novel neuro-modulatory agents.

References

Oxomemazine Hydrochloride: A Technical Guide to its Muscarinic Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of oxomemazine (B1678065) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic and anticholinergic properties.[1][2] Its interaction with muscarinic receptors is a key aspect of its pharmacological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key biological and experimental pathways to serve as a resource for research and development.

Quantitative Receptor Binding Profile

This compound demonstrates a clear selectivity for the M1 muscarinic receptor subtype.[3][4][5][6] The following table summarizes the available quantitative data on its binding affinities, expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Selectivity Fold (vs. M1)Reference
M1 84-[3][4][5][6]
M2 1650~20-fold lower affinity[3][5][6]
M3 ~840*~10-fold lower affinity[4]
M4 Data not available-
M5 Data not available-

*Note: The Ki value for the M3 receptor is estimated based on findings that oxomemazine has a 10-fold higher affinity for M1 receptors than for M3 receptors.[4]

Experimental Protocols: Muscarinic Receptor Competition Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through in vitro radioligand binding assays.[3] The following is a detailed methodology for a competitive binding experiment.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), high-affinity muscarinic antagonists.[4]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity muscarinic antagonist such as atropine.

  • Assay Buffer: Typically a buffered saline solution, for example, 50 mM Tris-HCl with 5 mM MgCl₂, adjusted to pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure
  • Membrane Preparation: Thawed cell membrane aliquots are resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Compound Dilution: A serial dilution of this compound is prepared in the assay buffer. The concentration range should be wide enough to generate a complete competition curve.

  • Assay Setup: The assay is typically performed in a 96-well plate format with triplicate determinations for each data point.

    • Total Binding (TB) wells: Contain assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane preparation.

    • Non-specific Binding (NSB) wells: Contain the same components as the TB wells, plus a high concentration of the non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competition wells: Contain the same components as the TB wells, plus the serially diluted this compound.

  • Incubation: The reaction is initiated by adding the cell membrane suspension to the wells. The plate is then incubated at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and the amount of radioactivity trapped on each filter is determined using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB) for each concentration of this compound.

  • IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Ki Calculation: The IC₅₀ value is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the specific receptor subtype (predetermined from saturation binding experiments).

Visualizations

The following diagrams illustrate the experimental workflow for determining receptor binding affinity and the signaling pathways associated with muscarinic receptor subtypes.

Experimental workflow for a muscarinic receptor competition binding assay.

Muscarinic_Signaling_Pathways cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1 M1 Receptor PLC Phospholipase C (PLC) M1->PLC M3 M3 Receptor M3->PLC M5 M5 Receptor M5->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M2 M2 Receptor AC Adenylyl Cyclase M2->AC inhibits M4 M4 Receptor M4->AC inhibits cAMP ↓ cAMP AC->cAMP produces Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M3 Acetylcholine->M5 Acetylcholine->M2 Acetylcholine->M4

Signaling pathways of muscarinic acetylcholine receptor subtypes.

References

Unraveling the Preclinical Journey of Oxomemazine Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research, a thorough understanding of a drug candidate's behavior within a biological system is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and metabolism of Oxomemazine (B1678065) hydrochloride, a phenothiazine (B1677639) derivative with antihistaminic and antitussive properties, within preclinical animal models. This document is tailored for researchers, scientists, and drug development professionals, offering a consolidated view of available data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile in Rabbits: A Stereoselective Investigation

A pivotal study in rabbits has shed light on the stereoselective pharmacokinetics of oxomemazine. While comprehensive quantitative data in common preclinical species such as rats and dogs remains limited in publicly accessible literature, the rabbit model provides foundational insights into the drug's disposition.

The study utilized an ultra-fast liquid chromatography (UFLC) method to separate and quantify the (R)- and (S)-enantiomers of oxomemazine in rabbit plasma. The findings indicated that the stereospecific distribution of the enantiomers does not significantly change over time, suggesting similar absorption, distribution, metabolism, and excretion (ADME) pathways for both forms in this animal model.[1][2]

Table 1: Chromatographic Details for Enantiomeric Separation of Oxomemazine in Rabbit Plasma [1][2][3]

ParameterValue
Analytical TechniqueUltra-fast Liquid Chromatography (UFLC)
Chiral ColumnAmylose-based
Internal StandardMetronidazole
Retention Time of (R)-oxomemazine9.511 min
Retention Time of (S)-oxomemazine10.712 min
Retention Time of Internal Standard6.503 min
Method ValidationIn accordance with US FDA regulations

While the specific pharmacokinetic parameters such as Cmax, Tmax, and AUC were not explicitly tabulated in the available summary of the study, the research confirms the successful application of a validated bioanalytical method for a stereoselective pharmacokinetic assessment in a preclinical model.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are critical for the replication and extension of preclinical research. Based on the available literature for oxomemazine and analogous compounds, a general framework for conducting pharmacokinetic studies can be outlined.

Animal Models and Husbandry

Rabbits, rats, and dogs are commonly employed in preclinical pharmacokinetic studies. Standard guidelines for animal care and use must be strictly followed.

Dosing and Administration

For oral administration studies, Oxomemazine hydrochloride is typically dissolved in a suitable vehicle and administered via oral gavage. Intravenous administration is also utilized to determine absolute bioavailability.

Blood Sampling

Serial blood samples are collected at predetermined time points post-dosing. In rabbits, blood is often collected from the marginal ear vein.[4] The frequency and duration of sampling are designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Sample Preparation and Analysis

Plasma is separated from whole blood by centrifugation. A validated bioanalytical method, such as the UFLC method described for the rabbit study, is employed for the quantitative determination of oxomemazine and its metabolites.[1][2] This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and detection.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Rabbit, Rat, Dog) Dosing Oxomemazine HCl Administration (Oral/IV) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation/LLE) Plasma_Separation->Sample_Extraction LC_MS_Analysis UFLC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Parameter_Calculation Metabolite_Identification Metabolite Identification LC_MS_Analysis->Metabolite_Identification

Caption: Generalized experimental workflow for preclinical pharmacokinetic studies.

Metabolism of Oxomemazine: Anticipated Pathways

While specific in-vivo metabolic studies on oxomemazine in multiple preclinical species are not extensively detailed in the available literature, the metabolism of phenothiazines as a class has been well-characterized. The primary metabolic transformations are expected to occur in the liver, mediated by cytochrome P450 (CYP) enzymes.

Key metabolic pathways for phenothiazines include:

  • N-demethylation: Removal of methyl groups from the side chain amine.

  • S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • N-oxidation: Oxidation of the nitrogen atom in the side chain.[5]

Based on these established pathways for related compounds, the primary metabolites of oxomemazine anticipated in preclinical models would be N-desmethyl-oxomemazine and oxomemazine-S-oxide.

Metabolic_Pathway cluster_phase_I Phase I Metabolism (CYP450) Oxomemazine Oxomemazine N_Demethylation N-Demethylation Oxomemazine->N_Demethylation S_Oxidation S-Oxidation Oxomemazine->S_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation Oxomemazine->Aromatic_Hydroxylation N_Oxidation N-Oxidation Oxomemazine->N_Oxidation N_desmethyl_Oxomemazine N-desmethyl-Oxomemazine N_Demethylation->N_desmethyl_Oxomemazine Oxomemazine_S_oxide Oxomemazine-S-oxide S_Oxidation->Oxomemazine_S_oxide Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Oxomemazine_N_oxide Oxomemazine-N-oxide N_Oxidation->Oxomemazine_N_oxide

Caption: Anticipated metabolic pathways of Oxomemazine.

Conclusion and Future Directions

The current body of public knowledge provides a foundational understanding of the preclinical pharmacokinetics and metabolism of this compound, with a key study in rabbits highlighting the stereoselective nature of its disposition. However, to build a comprehensive preclinical data package, further studies are warranted. Specifically, pharmacokinetic studies in rodent (rat) and non-rodent (dog) species are necessary to establish a more complete ADME profile and to assess interspecies differences. Furthermore, detailed metabolite identification and quantification in plasma and excreta from these models would provide a clearer picture of the biotransformation pathways and their contribution to the overall disposition and potential pharmacological activity of oxomemazine. This in-depth technical guide serves as a valuable resource for designing and interpreting future preclinical studies on this compound, ultimately contributing to a more complete understanding of its therapeutic potential.

References

The Dawn of a New Generation: A Technical Guide to the Early-Stage Discovery and Screening of Novel Oxomemazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage discovery and screening of novel derivatives of Oxomemazine hydrochloride. Oxomemazine, a first-generation phenothiazine (B1677639) antihistamine, serves as a valuable scaffold for the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. This document outlines the critical steps from synthetic strategies to robust screening cascades, equipping researchers with the foundational knowledge to innovate in this therapeutic area.

Introduction to Oxomemazine and the Rationale for Derivative Discovery

This compound is a phenothiazine derivative recognized for its potent histamine (B1213489) H1 receptor antagonism and additional anticholinergic properties.[1] Its primary mechanism of action involves the competitive blockade of H1 receptors, thereby mitigating the inflammatory cascade triggered by histamine in allergic conditions such as rhinitis and urticaria.[1] Beyond its antihistaminic effects, Oxomemazine also exhibits selectivity for the M1 muscarinic receptor.[1]

The development of novel Oxomemazine derivatives is driven by the goal of optimizing its therapeutic index. Key objectives include enhancing selectivity for the H1 receptor to minimize off-target effects, modulating physicochemical properties to improve pharmacokinetic profiles (e.g., reducing blood-brain barrier penetration to limit sedation), and exploring additional therapeutic applications.

Synthetic Strategies for Novel Oxomemazine Derivatives

The synthesis of novel Oxomemazine derivatives typically revolves around the modification of the core phenothiazine structure. General strategies often involve the acylation of the phenothiazine nitrogen followed by the introduction of various amine-containing side chains. While specific protocols for novel Oxomemazine derivatives are proprietary, the following represents a generalized synthetic scheme based on established methods for phenothiazine derivatization.[2][3]

General Synthetic Protocol:

  • N-Acylation of Phenothiazine: The synthesis often commences with the N-acylation of the phenothiazine core. This can be achieved by reacting phenothiazine with an appropriate acyl chloride in the presence of a base and a suitable solvent like tetrahydrofuran (B95107) (THF).[2]

  • Introduction of the Side Chain: The resulting N-acylphenothiazine intermediate is then reacted with a desired alkylamine. This reaction is typically carried out under reflux conditions until the starting material is consumed, yielding the final phenothiazine derivative.[2]

Bioisosteric Replacement Strategies:

A key strategy in medicinal chemistry for lead optimization is bioisosteric replacement. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile. For Oxomemazine derivatives, bioisosteric replacements could be explored for various parts of the molecule, such as the phenothiazine ring system or the dimethylamino group on the side chain, to modulate properties like lipophilicity, metabolic stability, and receptor affinity.

In Vitro Screening Cascade

A hierarchical screening cascade is essential for the efficient identification of promising lead compounds from a library of newly synthesized Oxomemazine derivatives.

Primary Screening: High-Throughput Assays

The initial phase focuses on rapidly assessing the primary pharmacological activity of the synthesized compounds.

  • Histamine H1 Receptor Binding Assay: This assay is fundamental to determine the affinity of the novel derivatives for the target receptor. A competitive radioligand binding assay is a standard method.

    Experimental Protocol: Histamine H1 Receptor Binding Assay

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of the test compound (novel Oxomemazine derivative).

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and subsequently calculate the Ki (inhibitory constant) to quantify the binding affinity.

Secondary Screening: Functional and Cellular Assays

Compounds that demonstrate significant binding affinity in the primary screen are advanced to secondary assays to evaluate their functional activity and cellular effects.

  • Histamine Release Assay: This assay measures the ability of the derivatives to inhibit histamine release from mast cells, a key event in the allergic response.

    Experimental Protocol: Histamine Release Assay from Mast Cells

    • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or use primary mast cells.

    • Sensitization: For antigen-induced histamine release, sensitize the cells with IgE.

    • Compound Incubation: Pre-incubate the cells with various concentrations of the novel Oxomemazine derivatives.

    • Stimulation: Induce histamine release using a secretagogue (e.g., an antigen like DNP-BSA for sensitized cells, or compound 48/80).

    • Sample Collection: After incubation, centrifuge the samples and collect the supernatant.

    • Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration.

In Vivo Screening Models

Promising candidates from in vitro screening are further evaluated in preclinical animal models to assess their in vivo efficacy and safety.

  • Guinea Pig Anaphylactic Shock Model: This is a classic model to evaluate the in vivo efficacy of antihistamines.

    Experimental Protocol: Guinea Pig Anaphylactic Shock Model

    • Sensitization: Sensitize guinea pigs to an antigen, typically ovalbumin, administered intraperitoneally.

    • Compound Administration: After a sensitization period (e.g., 21 days), administer the test compound (novel Oxomemazine derivative) via a suitable route (e.g., intraperitoneal or oral).

    • Antigen Challenge: After a predetermined time, challenge the animals with a lethal dose of the antigen administered intravenously.

    • Observation: Observe the animals for signs of anaphylactic shock (e.g., dyspnea, convulsions) and record the time to onset and mortality.

    • Data Analysis: Compare the protective effect of the test compounds against a vehicle control.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic collection and analysis of quantitative data are crucial for establishing a clear structure-activity relationship (SAR).

Table 1: In Vitro Activity of Oxomemazine and Reference Compounds

CompoundH1 Receptor Binding Affinity (Ki, nM)Mast Cell Histamine Release Inhibition (IC50, µM)
Oxomemazine84 (for M1 receptor)[4][5][6]Data not readily available
Mepyramine~2Potent inhibitor
Cetirizine~30Effective inhibitor

Note: Specific quantitative data for novel Oxomemazine derivatives is not publicly available and would be generated during the discovery process.

Structure-Activity Relationship (SAR) of Phenothiazines:

The pharmacological activity of phenothiazine derivatives like Oxomemazine is intrinsically linked to their molecular structure. Key structural features that influence activity include:

  • The Phenothiazine Nucleus: This tricyclic core adopts a folded or "butterfly" conformation, which is a critical determinant of its pharmacological activity.[7]

  • Substituent at the C-2 Position: The nature of the substituent at this position is optimal for the required conformational arrangement for receptor binding.[7]

  • Amino Alkyl Side Chain at the N-10 Position: This chain provides the optimal distance between the tricyclic core and the terminal nitrogen for receptor fit. Modifications to this chain can alter spatial orientation and introduce steric hindrance at the receptor site.[7]

Visualizations of Key Pathways and Workflows

Signaling Pathway

dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Histamine [label="Histamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxomemazine [label="Oxomemazine Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1R [label="Histamine H1 Receptor (GPCR)", fillcolor="#FBBC05"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invtriangle, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=invtriangle, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=invtriangle, fillcolor="#F1F3F4"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4"]; Ca2 [label="Intracellular Ca²⁺ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(e.g., Cytokine Release)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Histamine -> H1R [label="Activates"]; Oxomemazine -> H1R [label="Blocks", arrowhead=tee, color="#EA4335"]; H1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca2 [label="Triggers"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> NFkB [label="Activates"]; NFkB -> Inflammation [label="Promotes"]; } Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow

Conclusion

The early-stage discovery and screening of novel this compound derivatives represent a promising avenue for the development of improved antihistaminic agents. By employing systematic synthetic strategies, a robust in vitro and in vivo screening cascade, and detailed SAR analysis, researchers can identify lead candidates with enhanced therapeutic profiles. The methodologies and frameworks presented in this guide provide a solid foundation for advancing the next generation of H1 receptor antagonists from the laboratory to clinical development.

References

Investigating the antitussive properties of Oxomemazine hydrochloride at the molecular level

Author: BenchChem Technical Support Team. Date: December 2025

A Molecular Investigation into the Antitussive Properties of Oxomemazine (B1678065) Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is a first-generation antihistamine recognized for its potent antitussive, antihistaminic, and sedative properties.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning its efficacy in cough suppression. The antitussive action of Oxomemazine is not mediated by a single pathway but is a multifactorial effect stemming from its antagonism of histamine (B1213489) H1 receptors, its selective blockade of muscarinic M1 receptors, and its direct modulatory influence on the cough reflex center in the brainstem.[1][4] This document details the receptor binding affinities, explores the relevant signaling cascades, and provides standardized experimental protocols for investigating these properties. All quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

Oxomemazine is a therapeutic agent used primarily for the symptomatic treatment of allergic conditions and, notably, for non-productive, irritating coughs.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for both its sedative side effects and its centrally-mediated antitussive effects. Understanding its molecular interactions is crucial for optimizing its therapeutic use and for the development of novel antitussive agents with improved specificity and safety profiles. This guide synthesizes current knowledge on its primary molecular targets and the downstream consequences of its binding activities.

Molecular Targets and Receptor Binding Profile

The therapeutic effects of Oxomemazine are attributed to its interaction with several key receptor systems. Its primary activities are centered on histamine and muscarinic acetylcholine (B1216132) receptors.[4][5]

  • Histamine H1 Receptor Antagonism: At its core, Oxomemazine is a potent H1 receptor antagonist.[1] It competitively blocks histamine from binding to H1 receptors on sensory nerves and other cells in the respiratory tract. This action mitigates the pro-tussive effects of histamine, such as bronchoconstriction and sensory nerve irritation, which are key components of the cough reflex arc.[6]

  • Muscarinic Receptor Antagonism: Oxomemazine exhibits significant anticholinergic properties through its antagonism of muscarinic receptors.[4][5] In vitro receptor binding studies have demonstrated that it is a selective antagonist for the muscarinic M1 receptor subtype.[4][7][8] This selectivity is noteworthy, with a significantly higher affinity for M1 receptors compared to M2 and M3 subtypes.[5][7][9][10] This M1 antagonism is believed to contribute to its efficacy by reducing mucus secretion in the airways, thereby lessening the stimulus for coughing.[1][4]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinity (Ki) of Oxomemazine for muscarinic receptor subtypes as determined by in vitro competitive radioligand binding assays.

Receptor SubtypeBinding Affinity (Ki)Reference
Muscarinic M1 Receptor84 nM[5][7][8][9][10]
Muscarinic M2 Receptor1.65 µM (1650 nM)[5][7][8][9][10]

This data highlights an approximate 20-fold selectivity for the M1 receptor over the M2 receptor.[5][7][8][9][10]

Signaling Pathways in Cough Suppression

The antitussive effect of Oxomemazine is achieved through the modulation of distinct signaling pathways, primarily through the blockade of G-protein coupled receptors (GPCRs).

Blockade of the Histamine H1 Receptor Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine initiates a signaling cascade that sensitizes afferent nerve endings in the airways. Oxomemazine acts as a competitive antagonist, interrupting this pathway and preventing nerve sensitization.

H1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 Histamine Histamine Histamine->H1R Oxomemazine Oxomemazine Oxomemazine->H1R BLOCKS IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Nerve_Sens Sensory Nerve Sensitization / Firing Ca_release->Nerve_Sens PKC->Nerve_Sens Central_Muscarinic_Logic cluster_cns Central Nervous System (Brainstem) cluster_airway Airway Glands Oxo_CNS Oxomemazine Cough_Center Cough Reflex Center Oxo_CNS->Cough_Center modulates Suppression Suppression of Cough Reflex Cough_Center->Suppression Cough_Output Reduced Cough Frequency & Intensity Suppression->Cough_Output Oxo_Airway Oxomemazine M1R Muscarinic M1 Receptors Oxo_Airway->M1R antagonizes Secretion Mucus Secretion M1R->Secretion mediates Stimulus Reduced Peripheral Stimulus Secretion->Stimulus leads to Stimulus->Cough_Output in_vivo_workflow start Start acclimatize 1. Animal Acclimatization (7 days) start->acclimatize grouping 2. Randomize into Treatment Groups (Vehicle, Oxomemazine, Positive Control) acclimatize->grouping dosing 3. Pre-treatment Administration (e.g., oral gavage, 60 min prior to challenge) grouping->dosing placement 4. Place Animal in Plethysmography Chamber (Allow 5-10 min adaptation) dosing->placement baseline 5. Record Baseline Respiration (5 minutes) placement->baseline challenge 6. Aerosol Challenge (Nebulized 0.4M Citric Acid for 5-10 min) baseline->challenge recording 7. Record Cough Events (During and post-challenge period, e.g., 15 min) challenge->recording analysis 8. Data Analysis - Count total coughs - Measure latency to first cough recording->analysis end End analysis->end

References

Probing the Anticholinergic Landscape of Oxomemazine Hydrochloride in Respiratory Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxomemazine (B1678065) hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its therapeutic applications in alleviating allergic conditions and cough.[1] Its clinical efficacy is attributed to a dual mechanism of action, encompassing both potent antihistaminic and notable anticholinergic properties.[1] This technical guide provides an in-depth exploration of the anticholinergic activity of Oxomemazine hydrochloride, with a specific focus on its interaction with muscarinic receptors in respiratory smooth muscle. This document synthesizes available quantitative data on receptor binding affinities and presents detailed experimental protocols for the characterization of its anticholinergic profile. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and application of this compound in respiratory therapeutics.

Anticholinergic Mechanism of Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors.[2] In the respiratory system, parasympathetic nerve fibers release ACh, which binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[3] By blocking these receptors, this compound inhibits the action of ACh, resulting in smooth muscle relaxation and a reduction in mucus secretion.[2][4] This antagonism of cholinergic nerve activity is a key contributor to its therapeutic effects in respiratory conditions.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that culminates in muscle contraction. This pathway is primarily mediated through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Induces CaM Calmodulin (CaM) Ca2_release->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to Oxomemazine Oxomemazine hydrochloride Oxomemazine->M3R Antagonizes Start Start Prep Prepare Tissue Homogenates (e.g., Rat Cerebral Microsomes) Start->Prep Incubate Incubate Tissue Homogenate with [3H]QNB and varying concentrations of Oxomemazine HCl Prep->Incubate Separate Separate Bound and Free Radioligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Measure->Analyze End End Analyze->End Start Start Dissect Dissect Guinea Pig Trachea and Prepare Tracheal Rings Start->Dissect Mount Mount Tracheal Rings in Organ Bath under Optimal Resting Tension Dissect->Mount Equilibrate Equilibrate Tissues in Krebs-Henseleit Solution Mount->Equilibrate CRC_Control Generate Cumulative Concentration-Response Curve (CCRC) to Acetylcholine (Control) Equilibrate->CRC_Control Washout Washout and Re-equilibration CRC_Control->Washout Incubate_Antagonist Incubate with a Fixed Concentration of Oxomemazine HCl Washout->Incubate_Antagonist CRC_Antagonist Generate CCRC to Acetylcholine in the Presence of Oxomemazine HCl Incubate_Antagonist->CRC_Antagonist Repeat Repeat Steps with Increasing Concentrations of Oxomemazine HCl CRC_Antagonist->Repeat Repeat->Washout Yes Analyze Analyze Data: - Schild Plot Analysis - Determine pA2 value Repeat->Analyze No End End Analyze->End

References

The Role of Oxomemazine Hydrochloride in Modulating Pro-inflammatory Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine hydrochloride, a first-generation phenothiazine (B1677639) H1-antihistamine, is recognized for its antitussive and antihistaminic properties.[1] Beyond its classical indications, emerging evidence suggests a potential role for phenothiazines in modulating inflammatory responses. This technical guide delves into the core mechanisms by which this compound may influence the release of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, this document synthesizes available information on its mechanism of action and draws parallels from related phenothiazine compounds to elucidate its potential immunomodulatory effects. Particular focus is given to its inhibitory action on the NF-κB signaling pathway. Detailed experimental protocols for assessing cytokine release and visualizations of key signaling pathways are provided to facilitate further research in this area.

Introduction to this compound

Oxomemazine is a phenothiazine derivative that functions as a histamine (B1213489) H1-receptor blocker with notable antimuscarinic properties.[2] It is clinically utilized for its antitussive and anti-allergic effects.[1] The phenothiazine class of compounds, to which Oxomemazine belongs, has been a subject of interest for their diverse pharmacological activities, including anti-inflammatory potential.[3] The core mechanism of action for its anti-inflammatory effects is believed to be the antagonism of the H1 receptor, which can interfere with the pro-inflammatory signaling cascades initiated by histamine.[4]

Mechanism of Action: Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of H1-antihistamines like this compound are thought to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism implicated in the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). By preventing the activation and nuclear translocation of NF-κB, this compound can theoretically suppress the transcription of these key inflammatory mediators. This inhibition is thought to occur downstream of H1 receptor antagonism, potentially involving the modulation of phospholipase C (PLC) and the phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascade.[4]

Potential Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. While direct evidence for this compound's effect on this pathway is scarce, many anti-inflammatory compounds exert their effects by modulating MAPK signaling. Given that phenothiazines can have broad pharmacological effects, it is plausible that Oxomemazine could also influence components of the MAPK pathway, such as p38 and JNK, which are known to be involved in the production of pro-inflammatory cytokines. Further research is required to substantiate this hypothesis.

Data Presentation: Effects on Pro-inflammatory Cytokine Release

Table 1: In Vitro Effects of Chlorpromazine (B137089) on Pro-inflammatory Cytokine Release from Human Monocytes

CytokineCell TypeStimulusChlorpromazine ConcentrationObserved EffectReference
IL-6Human MonocytesSARS-CoV-2 NucleocapsidNot specifiedInhibition of expression and release[5]
TNF-αHuman MonocytesNot specifiedNot specifiedDecrease in levels[5]
IL-1βHuman MonocytesNot specifiedNot specifiedDecrease in levels[5]
IL-2Human MonocytesNot specifiedNot specifiedDecrease in levels[5]

Table 2: In Vitro Effects of Chlorpromazine on Cytokine Release from Rat Glial Cells

CytokineCell TypeStimulusChlorpromazine ConcentrationObserved EffectReference
IL-1βRat Primary Mixed Glial CellsLipopolysaccharide (LPS)0.5, 5, 10 µMDiminished production[6]
TNF-αRat Primary Mixed Glial CellsLipopolysaccharide (LPS)0.5, 5, 10 µMDiminished production[6]

Note: The data presented for chlorpromazine should be interpreted with caution and serve as a basis for future hypothesis-driven research on this compound.

Experimental Protocols

In Vitro Cytokine Release Assay Using ELISA

This protocol describes a general method for quantifying the release of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) from cultured cells in response to a stimulus and in the presence of a test compound like this compound.

Materials:

  • Cell line capable of producing the cytokine of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells).

  • Complete cell culture medium.

  • Stimulating agent (e.g., Lipopolysaccharide - LPS).

  • This compound solution of known concentration.

  • Phosphate Buffered Saline (PBS).

  • Commercial ELISA kit for the target cytokine.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) to the wells. Include an unstimulated control group.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and a series of known standards for the cytokine.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve. Determine the percentage inhibition of cytokine release by this compound at each concentration relative to the stimulated control.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway

NF_kB_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Receptor H1 Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates Oxomemazine Oxomemazine hydrochloride Oxomemazine->Receptor Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IKK IKK Complex DAG->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the putative inhibitory point of this compound.

General Experimental Workflow for Cytokine Release Assay

Experimental_Workflow A 1. Cell Seeding (e.g., Macrophages) B 2. Pre-treatment (Oxomemazine HCl) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA) E->F G 7. Data Analysis F->G

Caption: A generalized experimental workflow for assessing the effect of a compound on cytokine release.

Conclusion and Future Directions

This compound, as a phenothiazine H1-antihistamine, holds theoretical potential for modulating pro-inflammatory cytokine release, primarily through the inhibition of the NF-κB signaling pathway. However, a significant gap exists in the literature regarding direct quantitative evidence of its effects on specific cytokines like TNF-α, IL-6, and IL-1β. The data from the related compound, chlorpromazine, suggests that phenothiazines can indeed exert such inhibitory effects.

Future research should focus on conducting rigorous in vitro studies to quantify the dose-dependent effects of this compound on pro-inflammatory cytokine production in relevant immune cell types. Determining key parameters such as IC50 values will be crucial for understanding its potency and potential therapeutic utility as an anti-inflammatory agent. Furthermore, exploring its impact on other inflammatory pathways, such as the MAPK cascade, would provide a more comprehensive understanding of its immunomodulatory profile. Such studies are essential to validate the therapeutic potential of this compound beyond its current clinical applications.

References

Physicochemical Properties and Stability of Oxomemazine Hydrochloride in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) hydrochloride is a first-generation phenothiazine (B1677639) derivative with potent antihistaminic and anticholinergic properties.[1] It is primarily utilized in the treatment of allergic conditions and as an antitussive to relieve coughing.[1] A thorough understanding of its physicochemical properties and stability in solution is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known characteristics of Oxomemazine hydrochloride, including its physicochemical parameters, stability profile, and analytical methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various formulation and physiological environments.

PropertyValueSource
Molecular Formula C₁₈H₂₃ClN₂O₂S[PubChem]
Molecular Weight 366.9 g/mol [PubChem]
Appearance White to faint-yellow crystalline powder[Various]
Melting Point Approximately 248 °C (decomposition)[2]
Solubility Freely soluble in water and alcohol. Soluble in chloroform.[Various]
pKa (Strongest Basic) 8.02 (Predicted)[DrugBank]
logP (Octanol-Water) 3.18 (Predicted)[DrugBank]

Table 1: Physicochemical Properties of this compound

Stability of this compound in Solution

The stability of a drug substance in solution is a critical factor influencing its shelf-life, therapeutic efficacy, and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound is influenced by several factors, including pH, light, and oxidizing agents.

Thermal Stability
pH-Dependent Stability

The stability of phenothiazine derivatives, including this compound, is known to be pH-dependent. An electrochemical study on this compound indicated that its stability is influenced by the pH of the solution, with a maximum peak current response observed at pH 8.0, suggesting greater stability at this pH under the specific experimental conditions. As the pH increases or decreases from this optimum, the stability is likely to decrease. For phenothiazines in general, acidic or alkaline conditions can catalyze hydrolytic degradation.

Photostability

Phenothiazine derivatives are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. The primary photodegradation pathway for similar compounds often involves oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides. It is recommended that solutions of this compound be protected from light to minimize degradation.

Oxidative Stability

This compound, like other phenothiazines, is susceptible to oxidation. The sulfur atom in the phenothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone derivatives. The tertiary amine side chain can also be oxidized to form N-oxides. Contact with oxidizing agents, such as peroxides, should be avoided during formulation and storage.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[3] A typical forced degradation study for this compound in solution would involve the following conditions:

  • Acidic Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Basic Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperature.

  • Photodegradation: The drug solution is exposed to a controlled source of UV and visible light, as per ICH Q1B guidelines.

  • Thermal Degradation: The drug solution is heated at a high temperature (e.g., 80-100 °C) to assess the impact of heat on its stability in solution.

Samples are collected at various time points and analyzed by a stability-indicating method to quantify the extent of degradation and identify the degradation products.

G cluster_0 Forced Degradation Workflow prep Prepare Oxomemazine HCl Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) prep->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify kinetics Determine Degradation Kinetics analyze->kinetics

Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. A typical reversed-phase HPLC method for this compound would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the peak of the parent drug.

Mechanism of Action and Signaling Pathway

This compound exerts its primary therapeutic effect as a competitive antagonist of the histamine (B1213489) H1 receptor. By blocking this receptor, it prevents the binding of histamine, a key mediator of allergic and inflammatory responses. This action leads to a reduction in the downstream signaling cascades initiated by histamine, including the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway, which is involved in the expression of pro-inflammatory cytokines. Additionally, by blocking H1 receptors on mast cells, Oxomemazine can contribute to their stabilization, thereby reducing the release of histamine and other inflammatory mediators. As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects.

G cluster_0 Oxomemazine HCl Signaling Pathway Oxo Oxomemazine HCl H1R Histamine H1 Receptor Oxo->H1R Antagonism MastCell Mast Cell Oxo->MastCell Stabilization PLC Phospholipase C (PLC) H1R->PLC Histamine Histamine Histamine->H1R Agonism Histamine->MastCell IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Activation Ca_PKC->NFkB Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Degranulation Degranulation & Histamine Release MastCell->Degranulation

Signaling pathway of this compound.

Conclusion

This technical guide summarizes the key physicochemical properties and stability considerations for this compound in solution. While some data on its solid-state properties are available, there is a need for more comprehensive quantitative studies on its stability in solution under various stress conditions to fully elucidate its degradation pathways and kinetics. The development and validation of a robust stability-indicating analytical method are crucial for ensuring the quality and shelf-life of pharmaceutical formulations containing this compound. The provided information on its mechanism of action and general experimental protocols for stability testing serves as a valuable resource for researchers and formulation scientists working with this active pharmaceutical ingredient.

References

Methodological & Application

Application Note: In Vitro Mast Cell Degranulation Assay Using Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in allergic and inflammatory responses.[1] Upon activation by allergens, they undergo degranulation, releasing a host of pre-formed inflammatory mediators, including histamine (B1213489) and β-hexosaminidase.[1] The inhibition of mast cell degranulation is a primary therapeutic strategy for managing allergic conditions. Oxomemazine hydrochloride is a first-generation phenothiazine (B1677639) H1-antihistamine that also exhibits mast cell stabilizing properties.[2] Its mechanism of action involves interfering with the action of histamine at the H1 receptor and reducing the influx of calcium ions, which is crucial for mast cell degranulation.[2]

This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory effects of this compound. The assay utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell function, and measures the release of β-hexosaminidase as a marker for degranulation.

Principle of the Assay

The in vitro mast cell degranulation assay is based on the quantification of β-hexosaminidase, an enzyme released from mast cell granules upon activation. RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). Subsequent cross-linking of the IgE receptors with the antigen, DNP-human serum albumin (HSA), triggers degranulation and the release of granular contents, including β-hexosaminidase, into the cell culture supernatant. The enzymatic activity of the released β-hexosaminidase is determined by its ability to cleave the chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), producing a colored product that can be quantified spectrophotometrically. The inhibitory effect of this compound is assessed by measuring the reduction in β-hexosaminidase release in the presence of the compound.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding and Sensitization cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 2: β-Hexosaminidase Assay cluster_3 Data Analysis seed_cells Seed RBL-2H3 cells in a 96-well plate sensitize Sensitize cells with anti-DNP IgE seed_cells->sensitize incubate_overnight Incubate overnight sensitize->incubate_overnight wash Wash cells to remove unbound IgE pre_treat Pre-treat with Oxomemazine HCl or controls wash->pre_treat stimulate Stimulate with DNP-HSA pre_treat->stimulate incubate_30min Incubate for 30 minutes stimulate->incubate_30min collect_supernatant Collect supernatant add_substrate Add pNAG substrate collect_supernatant->add_substrate lyse_cells Lyse remaining cells (Total Release) lyse_cells->add_substrate incubate_90min Incubate for 90 minutes add_substrate->incubate_90min stop_reaction Stop reaction incubate_90min->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % degranulation and inhibition

Figure 1: Experimental workflow for the in vitro mast cell degranulation assay.

IgE-Mediated Mast Cell Degranulation Signaling Pathway

G allergen Allergen (DNP-HSA) IgE IgE allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (β-Hexosaminidase Release) Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation PKC->Degranulation Oxomemazine Oxomemazine HCl Oxomemazine->Ca_influx Inhibits

Figure 2: Simplified IgE-mediated mast cell degranulation signaling pathway and the inhibitory point of Oxomemazine HCl.

Materials and Reagents

ReagentSupplier (Example)
RBL-2H3 Cell LineATCC
MEM (Minimum Essential Medium)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin (B12071052)Gibco
Anti-DNP IgE, clone SPE-7Sigma-Aldrich
DNP-HSASigma-Aldrich
This compoundSigma-Aldrich
Tyrode's BufferPrepare in-house
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)Sigma-Aldrich
Triton X-100Sigma-Aldrich
96-well flat-bottom cell culture platesCorning

Tyrode's Buffer Composition: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4.

Experimental Protocol

Day 1: Cell Seeding and Sensitization

  • Culture RBL-2H3 cells in MEM supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells and adjust the cell density to 2 x 10⁵ cells/mL in fresh culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 0.45 µg/mL of anti-DNP IgE to each well for sensitization.

  • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

Day 2: Treatment and Stimulation

  • Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.

  • Prepare serial dilutions of this compound in Tyrode's Buffer. Based on data for other first-generation antihistamines, a suggested starting concentration range is 1 µM to 100 µM. It is highly recommended to perform a dose-response curve to determine the optimal inhibitory concentration.

  • Add 50 µL of the this compound dilutions or vehicle control (Tyrode's Buffer) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare a solution of DNP-HSA at 200 ng/mL in Tyrode's Buffer.

  • Add 50 µL of the DNP-HSA solution to all wells except the spontaneous release (vehicle) and total release controls.

  • For the total release control, add 50 µL of 0.5% Triton X-100.

  • Incubate the plate at 37°C for 30 minutes.

Day 2: β-Hexosaminidase Assay

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the pNAG substrate solution by dissolving pNAG in 0.1 M citrate (B86180) buffer (pH 4.5) to a final concentration of 1 mM.

  • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 90 minutes.

  • Stop the enzymatic reaction by adding 150 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0) to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Calculate the percentage of inhibition for each concentration of this compound:

% Inhibition = [1 - (% Degranulation with Inhibitor / % Degranulation without Inhibitor)] x 100

Expected Results

A dose-dependent inhibition of β-hexosaminidase release is expected with increasing concentrations of this compound. The data can be plotted to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the mast cell degranulation.

TreatmentOxomemazine HCl (µM)% Degranulation (Mean ± SD)% Inhibition
Spontaneous Release05.2 ± 1.1-
Stimulated Control045.8 ± 3.50
Test Compound138.5 ± 2.915.9
Test Compound1022.1 ± 2.151.7
Test Compound5010.3 ± 1.577.5
Test Compound1007.6 ± 1.383.4
Total Release-100-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This application note provides a detailed and robust protocol for evaluating the mast cell stabilizing effects of this compound using an in vitro degranulation assay. This method is a valuable tool for researchers in the fields of pharmacology, immunology, and drug discovery for screening and characterizing potential anti-allergic compounds.

References

Application Notes and Protocols: Oxomemazine Hydrochloride in a Guinea Pig Model of Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative with potent antihistaminic, anticholinergic, and sedative properties.[1][2][3][4] Its multifaceted mechanism of action, primarily centered on the antagonism of histamine (B1213489) H1 receptors and modulation of the cough reflex in the brainstem, makes it an effective antitussive agent.[1][2] Guinea pig models of induced cough are standard preclinical tools for evaluating the efficacy of novel antitussive drugs. This document provides detailed protocols for assessing the dose-response relationship of oxomemazine hydrochloride in a chemically-induced guinea pig model of cough.

Mechanism of Action

Oxomemazine exerts its antitussive effects through a combination of central and peripheral actions. It is a first-generation antihistamine that readily crosses the blood-brain barrier.[5]

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors, oxomemazine mitigates the effects of histamine, a key mediator in allergic reactions that can contribute to cough.[1][2][5]

  • Central Antitussive Effect: Oxomemazine acts on the cough center in the brainstem to suppress the cough reflex, reducing the frequency and intensity of coughing.[1][2]

  • Anticholinergic Properties: The drug possesses anticholinergic activity, which can reduce mucus secretion in the respiratory tract, alleviating cough associated with excessive mucus.[5]

  • Sedative Effects: Its sedative properties, resulting from its action on central H1 receptors and potentially other neurotransmitter systems, can help in managing nocturnal cough.[1][5]

Oxomemazine_Mechanism cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Histamine Histamine H1_Receptor_P H1 Receptor Histamine->H1_Receptor_P Allergic_Response Allergic Response (e.g., bronchoconstriction) H1_Receptor_P->Allergic_Response Cough_Center Cough Center (Brainstem) Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Oxomemazine Oxomemazine Hydrochloride Oxomemazine->H1_Receptor_P Blocks Oxomemazine->Cough_Center Suppresses

Antitussive Mechanism of Oxomemazine

Experimental Protocols

The following protocols describe the induction of cough in guinea pigs using citric acid or capsaicin (B1668287) aerosol exposure. These are standard and widely used methods in antitussive drug research.

Protocol 1: Citric Acid-Induced Cough

This model is effective for evaluating centrally acting antitussive drugs.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound

  • Citric acid solution (0.2 M - 0.8 M in sterile saline)[6]

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Whole-body plethysmography chambers

  • Nebulizer

  • Acoustic recording equipment (optional)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the plethysmography chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). Dosing should occur at a specified time before cough induction (e.g., 30-60 minutes).

  • Cough Induction: Place the conscious and unrestrained guinea pig into the plethysmography chamber. Expose the animal to an aerosol of citric acid solution for a fixed duration (e.g., 5-10 minutes).[7][8]

  • Cough Measurement: Record the number of coughs during the exposure period and for a defined post-exposure period. Coughs can be identified by visual observation, characteristic changes in airflow patterns from the plethysmograph, and/or by analyzing acoustic recordings.[6]

  • Data Analysis: Compare the number of coughs in the oxomemazine-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of cough for each dose.

Protocol 2: Capsaicin-Induced Cough

This model is particularly sensitive to drugs that affect sensory nerve activation.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound

  • Capsaicin solution (e.g., 30 µM in saline with a small percentage of ethanol)[7][8]

  • Vehicle

  • Whole-body plethysmography chambers

  • Nebulizer

Procedure:

  • Animal Acclimatization and Drug Administration: Follow the same procedures as in Protocol 1.

  • Cough Induction: Expose the animals to an aerosol of capsaicin solution for a fixed duration (e.g., 5 minutes).[7][8]

  • Cough Measurement: Record the number of coughs as described in Protocol 1.

  • Data Analysis: Analyze the data as described for the citric acid model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (Plethysmography Chamber) Drug_Admin Drug Administration (Oxomemazine or Vehicle) Acclimatization->Drug_Admin Cough_Induction Cough Induction (Citric Acid or Capsaicin Aerosol) Drug_Admin->Cough_Induction Measurement Cough Measurement (Visual, Airflow, Acoustic) Cough_Induction->Measurement Data_Analysis Data Analysis (% Inhibition vs. Control) Measurement->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

Generalized Experimental Workflow

Data Presentation

Quantitative data from dose-response studies should be presented in a clear and structured format. The following tables provide an illustrative example of how to present data for this compound and a comparison with a standard antitussive, codeine.

Note: The data in Table 1 is hypothetical and serves as an example for presentation purposes. Actual experimental results will vary.

Table 1: Hypothetical Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)NMean Coughs (± SEM)% Inhibition
Vehicle-1025.4 ± 2.1-
Oxomemazine HCl3818.2 ± 1.928.3%
Oxomemazine HCl10811.5 ± 1.554.7%
Oxomemazine HCl3086.1 ± 1.276.0%

For comparative purposes, data from studies on other antitussive agents can be useful. The table below summarizes the minimum effective doses (MED) for various antihistamines in a capsaicin-induced cough model.

Table 2: Minimum Effective Doses (MED) of Various Antihistamines on Capsaicin-Induced Cough in Guinea Pigs

DrugChemical ClassMED (mg/kg, p.o.)
PromethazinePhenothiazine10[9]
HydroxyzinePiperazine10[9]
CetirizinePiperazine30[9]
ChlorpheniramineAlkylamine3[9]
BromopheniramineAlkylamine10[9]
TerfenadinePiperidine30[9]
AstemizolePiperidine10[9]

Data adapted from McLeod et al. (1998).[9]

Conclusion

The guinea pig model of chemically-induced cough is a robust system for evaluating the antitussive properties of compounds like this compound. By following standardized protocols and presenting data systematically, researchers can effectively determine the dose-response relationship and efficacy of new and existing antitussive agents. The multifaceted mechanism of oxomemazine suggests its potential for significant cough suppression, which can be quantified using the methodologies described herein.

References

Application Note: Quantification of Oxomemazine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Oxomemazine (B1678065) hydrochloride in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 3 to 30 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Oxomemazine is a phenothiazine (B1677639) derivative with potent antihistaminic and anticholinergic properties, primarily used as an anti-tussive and anti-allergic agent.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and research settings. This application note presents a validated LC-MS/MS method for the reliable quantification of Oxomemazine in human plasma.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent with a Turbo-Ion spray source

  • Analytical Column: Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 µm) or equivalent

Standard Solutions Preparation
  • Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Metronidazole in methanol to obtain a final concentration of 1 mg/mL.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Protocols

Sample Preparation Protocol

A liquid-liquid extraction method was employed for the extraction of Oxomemazine from human plasma.

  • Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.

  • Spike with the internal standard (Metronidazole).

  • Add ammonium formate buffer and methyl orange, which serves as an ion-pair reagent to enhance extraction efficiency.[2]

  • Add 1 mL of chloroform, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Protocol

Liquid Chromatography Conditions:

ParameterValue
Column Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile: 25mM Ammonium Formate Buffer (80:20, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxomemazine 331.1100.1
Metronidazole (IS) 172.1128.1

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity and Range:

The calibration curve was linear over the concentration range of 3 to 30 ng/mL for Oxomemazine in human plasma.[2] The correlation coefficient (r²) was consistently ≥ 0.99.[2]

Precision and Accuracy:

The within-assay and between-assay precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

Within-Assay Precision (%RSD) Between-Assay Precision (%RSD)
Oxomemazine 6.7 - 12%6.8 - 7.4%

Data summarized from a study on the determination of oxomemazine in human plasma.[2]

For the enantiomeric separation of oxomemazine in rabbit plasma, a similar study reported within-run and between-run precision (%RSD) in the range of 0.018–0.102% for (R)-oxomemazine and 0.028–0.675% for (S)-oxomemazine, with accuracy (%) in the range of 95.971–99.720% for (R)-oxomemazine and 97.199–103.921% for (S)-oxomemazine.

Visualizations

G cluster_prep Sample Preparation Workflow plasma 0.5 mL Plasma Sample add_is Add Internal Standard (Metronidazole) plasma->add_is add_reagents Add Ammonium Formate & Methyl Orange add_is->add_reagents add_chloroform Add Chloroform add_reagents->add_chloroform vortex Vortex (1 min) add_chloroform->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

G cluster_lcms LC-MS/MS Analysis Workflow lc_system HPLC System column C18 Reversed-Phase Column lc_system->column Mobile Phase ms_system Triple Quadrupole MS column->ms_system Eluent detector Detector ms_system->detector Ions data_acquisition Data Acquisition & Processing detector->data_acquisition

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research laboratory setting. The method has been successfully validated and can be applied to pharmacokinetic studies of Oxomemazine.

References

Application Note: Stability Testing of Oxomemazine Hydrochloride Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

AN-OXO-STAB-001

Introduction

Oxomemazine hydrochloride is a phenothiazine (B1677639) derivative with potent antihistaminic and antitussive properties.[1][2] Ensuring the stability of this active pharmaceutical ingredient (API) is critical for its safety, efficacy, and shelf-life determination.[2][3] This application note provides a comprehensive protocol for the stability testing of this compound under various storage conditions, aligning with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][6] This data is used to establish a re-test period for the drug substance and recommended storage conditions.[4] This document outlines the procedures for forced degradation (stress testing) and long-term stability studies of this compound.

Recommended Storage Conditions

To maintain its quality and efficacy, this compound should be stored under controlled conditions.

ParameterRecommended ConditionSource
Temperature2-8°C[1]
LightProtected from light[1][7]
MoistureStore in a tightly closed container in a dry and well-ventilated place.[7][8]
Shelf Life2-3 years (under optimal conditions)[1]

Experimental Protocols

Materials and Equipment
  • This compound (purity ≥ 99%)[1]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Photodiode Array (PDA) detector (recommended for peak purity analysis)

  • HPLC column: C18, 4.6 x 250 mm, 5 µm (or equivalent)

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

ParameterCondition
Mobile Phase Acetonitrile:Methanol:35 mM KH₂PO₄ (20:5:75, v/v/v), pH adjusted to 2.9
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.5 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient
Diluent Mobile Phase

Method adapted from a published procedure for a mixture containing Oxomemazine.[9][10]

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[11]

ConditionProtocol
Acid Hydrolysis Dissolve Oxomemazine HCl in 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
Base Hydrolysis Dissolve Oxomemazine HCl in 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the target concentration.
Oxidative Degradation Dissolve Oxomemazine HCl in 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase to the target concentration.
Thermal Degradation Expose solid Oxomemazine HCl to 60°C for 48 hours in a calibrated oven. Dissolve and dilute with mobile phase to the target concentration.
Photostability Expose solid Oxomemazine HCl to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. Dissolve and dilute with mobile phase to the target concentration.

Sample Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Peak purity of the parent drug should be assessed using a PDA detector.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of this compound under recommended and accelerated storage conditions.

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Procedure:

  • Use at least three primary batches of this compound.[4][11]

  • Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.[4]

  • Place the packaged samples in the respective stability chambers.

  • At each time point, withdraw samples and analyze for appearance, assay, and degradation products using the validated HPLC method.

Data Presentation

Forced Degradation Results
Stress ConditionAssay of Oxomemazine HCl (%)% DegradationNumber of Degradation Products
Control100.00.00
0.1 M HCl, 80°C, 2h
0.1 M NaOH, 80°C, 2h
3% H₂O₂, RT, 24h
60°C, 48h
Photostability
Long-Term and Accelerated Stability Results

Batch No: [Insert Batch Number] Storage Condition: [e.g., 25°C/60% RH]

Time Point (Months)AppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
0White crystalline powder
3
6
9
12
18
24
36

Visualizations

Stability_Study_Workflow cluster_setup 1. Study Setup cluster_stress 2. Forced Degradation Study cluster_longterm 3. Long-Term & Accelerated Study cluster_analysis 4. Analysis & Reporting API Oxomemazine HCl API (3 Batches) Packaging Select Container Closure System API->Packaging Acid Acid Hydrolysis Packaging->Acid Base Base Hydrolysis Packaging->Base Oxidation Oxidation Packaging->Oxidation Thermal Thermal Packaging->Thermal Photo Photostability Packaging->Photo LongTerm 25°C / 60% RH Packaging->LongTerm Accelerated 40°C / 75% RH Packaging->Accelerated Method Develop & Validate Stability-Indicating HPLC Method Analysis HPLC Analysis (Assay, Impurities) Method->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis LongTerm->Analysis Accelerated->Analysis Report Data Evaluation & Report Generation Analysis->Report

Caption: Experimental workflow for the stability testing of this compound.

Proposed_Degradation_Pathway cluster_degradation Degradation Products cluster_stressors Stress Conditions Oxomemazine This compound C₁₈H₂₂N₂O₂S•HCl SideChain Loss of Side Chain (-C₆H₁₃NCl) Oxomemazine->SideChain Thermal Stress (190-290°C) RingCleavage Phenothiazine Ring Cleavage (-C₁₂H₁₃NCl) SideChain->RingCleavage Thermal Stress (290-355°C) SO2_Loss Loss of SO₂ RingCleavage->SO2_Loss Thermal Stress (>355°C) Stressors Hydrolysis (Acid/Base) Oxidation Photolysis Stressors->Oxomemazine May lead to other degradation products

Caption: Proposed thermal degradation pathway of Oxomemazine.[2]

Conclusion

This application note provides a framework for conducting comprehensive stability studies on this compound. Adherence to these protocols will ensure the generation of reliable data to establish appropriate storage conditions and a re-test period, ultimately guaranteeing the quality, safety, and efficacy of the drug substance. The provided HPLC method and forced degradation protocols are starting points and should be fully validated for their intended use.

References

Application of Oxomemazine Hydrochloride in a Murine Model of Ovalbumin-Induced Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oxomemazine (B1678065) hydrochloride, a first-generation phenothiazine (B1677639) H1-antihistamine, demonstrates potential therapeutic utility in the management of allergic asthma. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which play a crucial role in the pathophysiology of allergic reactions. By blocking these receptors, oxomemazine can mitigate the effects of histamine, a key mediator released by mast cells during an allergic response, thereby reducing symptoms such as bronchoconstriction, vasodilation, and mucus secretion.[1][2]

Furthermore, as a first-generation antihistamine, oxomemazine hydrochloride can cross the blood-brain barrier, leading to sedative effects.[3] It also possesses anticholinergic properties, which can contribute to the reduction of mucus secretion in the respiratory tract by blocking muscarinic acetylcholine (B1216132) receptors.[4] In the context of a murine model of ovalbumin (OVA)-induced allergic asthma, this compound is expected to attenuate the characteristic features of the disease, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and the production of Th2-associated cytokines.

The ovalbumin-induced allergic asthma model in mice is a well-established and widely used model that mimics many of the key features of human allergic asthma.[5][6] This model involves sensitizing the animals to ovalbumin, an egg protein, followed by subsequent challenges with the same allergen to elicit an allergic inflammatory response in the airways. This response is characterized by the infiltration of inflammatory cells, particularly eosinophils, into the airways, increased mucus production, and airway hyperresponsiveness to bronchoconstrictors like methacholine (B1211447).[5][6]

The evaluation of this compound in this model can provide valuable insights into its efficacy in alleviating the cardinal symptoms of allergic asthma and its underlying mechanisms of action. Key parameters to assess include the cellular composition of bronchoalveolar lavage fluid (BALF), the levels of Th2 cytokines (such as IL-4, IL-5, and IL-13) in BALF and lung tissue, and the degree of airway hyperresponsiveness.

Quantitative Data Summary

The following tables present illustrative data based on the expected effects of a first-generation H1-antihistamine in a murine model of OVA-induced allergic asthma. Specific experimental data for this compound was not available in the public domain at the time of this writing.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)Macrophages (x10⁴/mL)
Naive (Saline)1.2 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.21.0 ± 0.2
OVA-Challenged (Vehicle)8.5 ± 1.24.5 ± 0.81.0 ± 0.32.0 ± 0.51.5 ± 0.4
OVA + Oxomemazine (1 mg/kg)4.2 ± 0.72.1 ± 0.50.5 ± 0.21.0 ± 0.31.2 ± 0.3
OVA + Oxomemazine (5 mg/kg)2.8 ± 0.51.2 ± 0.30.4 ± 0.10.8 ± 0.21.1 ± 0.2

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive (Saline)15 ± 510 ± 420 ± 7
OVA-Challenged (Vehicle)150 ± 25120 ± 20180 ± 30
OVA + Oxomemazine (1 mg/kg)80 ± 1565 ± 1295 ± 18
OVA + Oxomemazine (5 mg/kg)50 ± 1040 ± 860 ± 12

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupBaseline PenhPenh at 6.25 mg/mL MethacholinePenh at 25 mg/mL Methacholine
Naive (Saline)0.8 ± 0.11.5 ± 0.32.5 ± 0.5
OVA-Challenged (Vehicle)1.0 ± 0.24.5 ± 0.88.0 ± 1.5
OVA + Oxomemazine (1 mg/kg)0.9 ± 0.22.8 ± 0.65.0 ± 1.0
OVA + Oxomemazine (5 mg/kg)0.8 ± 0.12.0 ± 0.43.5 ± 0.7

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Asthma in Mice
  • Animals: Use 6-8 week old female BALB/c mice.

  • Sensitization:

    • On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in phosphate-buffered saline (PBS).

  • Aerosol Challenge:

    • From day 21 to day 27, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.

  • Control Groups:

    • A naive control group should receive i.p. injections of PBS with alum and be challenged with saline aerosol.

    • An OVA-challenged vehicle control group will undergo the full sensitization and challenge protocol and receive the vehicle used to dissolve this compound.

Protocol 2: Administration of this compound
  • Preparation: Dissolve this compound in sterile saline or another appropriate vehicle.

  • Administration:

    • Starting from day 21 (concurrent with the OVA challenge period) and continuing until the end of the experiment, administer this compound (e.g., 1 and 5 mg/kg) or vehicle to the respective groups of mice via oral gavage or i.p. injection once daily.

    • The last dose should be administered 1-2 hours before the final assessment.

Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
  • Timing: Perform AHR measurement 24 hours after the final OVA challenge.

  • Method: Use whole-body plethysmography to measure the enhanced pause (Penh), a surrogate marker for airway obstruction.

  • Procedure:

    • Place each mouse in a plethysmography chamber and allow it to acclimatize.

    • Record baseline Penh values.

    • Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.

    • Record Penh values for 3 minutes following each nebulization.

    • Calculate the average Penh value for each methacholine concentration.

Protocol 4: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)
  • Timing: Perform BALF collection immediately after AHR measurement.

  • Procedure:

    • Euthanize the mouse.

    • Expose the trachea and insert a cannula.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered fluid.

  • Cell Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik or a similar stain.

    • Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged BALF to measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

G cluster_workflow Experimental Workflow sensitization Sensitization (Days 0 & 14) i.p. OVA/Alum challenge Aerosol Challenge (Days 21-27) 1% OVA sensitization->challenge 7 days ahr AHR Measurement (Day 28) challenge->ahr treatment Oxomemazine HCl Treatment (Days 21-28) treatment->ahr balf BALF Collection & Analysis (Day 28) ahr->balf

Caption: Experimental workflow for the murine model of OVA-induced allergic asthma.

G cluster_pathway Oxomemazine Signaling Pathway in Allergic Asthma Allergen Allergen (OVA) MastCell Mast Cell Allergen->MastCell Cross-links IgE Histamine Histamine MastCell->Histamine Degranulation H1R H1 Receptor Histamine->H1R Binds to PLC Phospholipase C H1R->PLC Oxomemazine Oxomemazine HCl Oxomemazine->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Inflammation Airway Inflammation (Eosinophilia) Cytokines->Inflammation AHR Airway Hyperresponsiveness Inflammation->AHR

Caption: Simplified signaling pathway of this compound's action.

References

Cell-based assays for screening the efficacy of new Oxomemazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) hydrochloride is a phenothiazine-derived compound recognized for its potent antihistaminic and anticholinergic activities.[1][2][3] As a first-generation H1-antihistamine, its therapeutic effects extend beyond simple receptor antagonism to encompass a range of anti-inflammatory and sedative properties.[1] Oxomemazine primarily acts as an antagonist of the histamine (B1213489) H1 receptor and has also demonstrated selectivity for the muscarinic M1 receptor, with a reported inhibitory constant (Ki) of 84 nM for the M1 receptor.[1][2][3][4]

The development of new derivatives of Oxomemazine hydrochloride necessitates a robust and efficient screening platform to evaluate their efficacy and safety. This document provides detailed protocols for a panel of cell-based assays designed to characterize the pharmacological profile of these new chemical entities (NCEs). The assays described herein will assess the cytotoxicity, target engagement (receptor binding), and functional activity of the derivatives at the histamine H1 and muscarinic M1 receptors.

General Cell Culture and Compound Handling

Cell Lines:

  • CHO-K1 (Chinese Hamster Ovary): A versatile and commonly used cell line for expressing recombinant proteins. Stably transfected CHO-K1 cells expressing either the human histamine H1 receptor (CHO-hH1) or the human muscarinic M1 receptor (CHO-hM1) are recommended.

  • HEK293 (Human Embryonic Kidney): Another widely used cell line for transient or stable expression of GPCRs. HEK293 cells endogenously express H1 histamine receptors, which can be utilized for certain functional assays.[5] For M1 receptor assays, stably transfected HEK293-hM1 cells are recommended.

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For stable cell lines, a selection antibiotic (e.g., G418 or hygromycin B) should be included in the culture medium to maintain receptor expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation: this compound derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions (e.g., 10 mM). Serial dilutions should be prepared in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cytotoxicity Assays

Prior to evaluating the efficacy of the new derivatives, it is crucial to determine their cytotoxic potential to ensure that subsequent assay results are not confounded by cell death. Two common methods are described below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with a range of concentrations of the this compound derivatives for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the derivatives for the desired exposure time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[7]

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.[7][8]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Add 100 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[8]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[7][9]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Data Presentation: Cytotoxicity of Oxomemazine Derivatives

DerivativeCell LineAssayIncubation Time (h)CC₅₀ (µM)
Oxomemazine HClCHO-K1MTT24>100
Derivative 1CHO-K1MTT2485.2
Derivative 2CHO-K1MTT24>100
Derivative 3CHO-K1MTT2445.7
Oxomemazine HClHEK293LDH48>100
Derivative 1HEK293LDH4892.1
Derivative 2HEK293LDH48>100
Derivative 3HEK293LDH4851.3

CC₅₀: 50% cytotoxic concentration

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of the new derivatives for the target receptors. These assays are typically performed using cell membranes prepared from cells overexpressing the receptor of interest and a radiolabeled ligand that specifically binds to the receptor.

Histamine H1 Receptor Binding Assay

Principle: This is a competitive binding assay where the unlabeled Oxomemazine derivative competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to the H1 receptor in cell membranes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO-hH1 or HEK293 cells expressing the human histamine H1 receptor.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane suspension (3-20 µg protein).[3]

    • 50 µL of various concentrations of the test compound or vehicle.

    • 50 µL of [³H]mepyramine (final concentration at or near its Kd, typically 1-5 nM).[11]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[10]

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Muscarinic M1 Receptor Binding Assay

Principle: Similar to the H1 receptor assay, this competitive binding assay uses a radiolabeled M1 receptor antagonist (e.g., [³H]-Scopolamine) to determine the binding affinity of the Oxomemazine derivatives.

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO-hM1 or HEK293-hM1 cells.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:

    • Cell membrane suspension (e.g., 35 µg protein/well for CHO-hM1).[7]

    • Varying concentrations of the test compound.

    • [³H]-Scopolamine (final concentration at its Kd, typically around 0.2 nM).[7]

  • Nonspecific Binding: Use a high concentration of an unlabeled muscarinic antagonist (e.g., 5 µM Atropine) to determine nonspecific binding.[7]

  • Incubation: Incubate the plate at 27°C for 120 minutes.[7]

  • Filtration and Washing: Follow the same procedure as for the H1 receptor binding assay.

  • Scintillation Counting and Data Analysis: Perform scintillation counting and data analysis as described above to determine the Ki values.

Data Presentation: Receptor Binding Affinity of Oxomemazine Derivatives

DerivativeReceptorRadioligandCell LineKi (nM)
Oxomemazine HClMuscarinic M1[³H]-ScopolamineCHO-hM184[1][2][3]
Derivative 1Muscarinic M1[³H]-ScopolamineCHO-hM165
Derivative 2Muscarinic M1[³H]-ScopolamineCHO-hM1120
Derivative 3Muscarinic M1[³H]-ScopolamineCHO-hM125
Oxomemazine HClHistamine H1[³H]mepyramineCHO-hH115
Derivative 1Histamine H1[³H]mepyramineCHO-hH110
Derivative 2Histamine H1[³H]mepyramineCHO-hH125
Derivative 3Histamine H1[³H]mepyramineCHO-hH15

Functional Assays

Functional assays are crucial for determining whether the binding of a derivative to the receptor results in a biological response (i.e., antagonism).

Histamine H1 Receptor-Mediated Calcium Flux Assay

Principle: The histamine H1 receptor is a Gq-coupled receptor.[8] Its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of the Oxomemazine derivatives to inhibit the calcium influx induced by an H1 receptor agonist (histamine).

Protocol:

  • Cell Plating: Seed CHO-hH1 or HEK293 cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2) by incubating them in a suitable buffer containing the dye for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[1]

  • Antagonist Incubation: Add various concentrations of the Oxomemazine derivatives to the wells and incubate for 15-30 minutes at room temperature.[1]

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well and immediately record the fluorescence signal over time (typically 2-3 minutes).[1]

  • Data Analysis: The antagonist activity is quantified by the reduction in the histamine-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Muscarinic M1 Receptor-Mediated Calcium Flux Assay

Principle: The muscarinic M1 receptor is also a Gq-coupled receptor, and its activation by an agonist (e.g., carbachol (B1668302) or oxotremorine) leads to an increase in intracellular calcium.[13][14] This assay measures the inhibitory effect of the derivatives on this response.

Protocol:

  • Cell Plating: Seed CHO-hM1 or HEK293-hM1 cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye as described above.

  • Antagonist Incubation: Incubate the cells with various concentrations of the Oxomemazine derivatives.

  • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject an M1 receptor agonist (e.g., carbachol or oxotremorine (B1194727) at its EC₈₀ concentration) and record the change in fluorescence.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of the agonist-induced calcium flux.

Data Presentation: Functional Antagonism of Oxomemazine Derivatives

DerivativeReceptorAgonistCell LineIC₅₀ (nM)
Oxomemazine HClMuscarinic M1CarbacholCHO-hM1150
Derivative 1Muscarinic M1CarbacholCHO-hM1110
Derivative 2Muscarinic M1CarbacholCHO-hM1250
Derivative 3Muscarinic M1CarbacholCHO-hM145
Oxomemazine HClHistamine H1HistamineHEK29330
Derivative 1Histamine H1HistamineHEK29322
Derivative 2Histamine H1HistamineHEK29355
Derivative 3Histamine H1HistamineHEK2938

Visualizations

G cluster_0 H1 Receptor Signaling Pathway Oxomemazine Oxomemazine Derivative H1R H1 Receptor Oxomemazine->H1R Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: H1 Receptor Signaling and Antagonism by Oxomemazine Derivatives.

G cluster_1 M1 Receptor Signaling Pathway Oxomemazine Oxomemazine Derivative M1R M1 Receptor Oxomemazine->M1R Acetylcholine Acetylcholine Acetylcholine->M1R Gq_M1 Gq Protein M1R->Gq_M1 PLC_M1 Phospholipase C Gq_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_release_M1 Ca²⁺ Release from ER IP3_M1->Ca_release_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1

Caption: M1 Receptor Signaling and Antagonism by Oxomemazine Derivatives.

G cluster_2 Experimental Workflow for Screening Oxomemazine Derivatives start Start: Synthesized Oxomemazine Derivatives cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity binding_assays Receptor Binding Assays (H1 & M1) cytotoxicity->binding_assays functional_assays Functional Assays (Calcium Flux for H1 & M1) binding_assays->functional_assays data_analysis Data Analysis (CC₅₀, Ki, IC₅₀) functional_assays->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: Overall workflow for the screening of new Oxomemazine derivatives.

References

Formulation Strategies for Oxomemazine Hydrochloride for In Vivo Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of Oxomemazine (B1678065) hydrochloride for in vivo administration in rodents. Oxomemazine, a phenothiazine (B1677639) derivative, is an antihistamine and anticholinergic agent.[1] These guidelines are intended for researchers in pharmacology, drug development, and other life sciences to ensure safe, effective, and reproducible administration of this compound in preclinical studies. The protocols cover oral gavage, intraperitoneal, and intravenous routes of administration, with a focus on vehicle selection, solubility, stability, and dose preparation.

Introduction to Oxomemazine Hydrochloride

This compound is a first-generation histamine (B1213489) H1 receptor antagonist with additional anticholinergic properties.[1] Its primary mechanism of action involves the competitive blockade of H1 receptors, thereby mitigating the effects of histamine, a key mediator in allergic and inflammatory responses.[2] Beyond its antihistaminic effects, oxomemazine also exhibits selectivity for muscarinic M1 receptors.[2]

The signaling pathway affected by Oxomemazine involves the inhibition of histamine-induced activation of the NF-κB pathway. By blocking the H1 receptor, Oxomemazine prevents the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates Oxomemazine Oxomemazine HCl Oxomemazine->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₃ClN₂O₂S
Molecular Weight366.9 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water and chloroform.[3]
StabilityStable under recommended storage conditions.[4]
StorageStore at -20°C for long-term stability.[3]
Aqueous Solution StabilityNot recommended for storage for more than one day.[3]

Formulation Strategies and Protocols

The choice of formulation and administration route depends on the specific experimental design, including the desired pharmacokinetic profile and the target organ system. It is crucial to use sterile techniques for the preparation of all parenteral formulations to prevent infection.

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing in rodents.

Vehicle Selection:

  • Sterile Water for Injection: Given that this compound is water-soluble, sterile water is the preferred vehicle for simple solutions.[3]

  • 0.9% Sterile Saline: An isotonic alternative to water, which may be better tolerated.

  • Phosphate-Buffered Saline (PBS): A buffered isotonic solution that can help maintain a stable pH.

Protocol for Oral Gavage Formulation:

G start Start weigh Weigh Oxomemazine HCl start->weigh add_vehicle Add Sterile Vehicle (Water, Saline, or PBS) weigh->add_vehicle dissolve Vortex/Sonicate to Dissolve add_vehicle->dissolve check_solution Visually Inspect for Complete Dissolution dissolve->check_solution check_solution->dissolve Particulates Present administer Administer via Oral Gavage check_solution->administer Clear Solution end End administer->end

Materials:

  • This compound powder

  • Sterile vehicle (Water for Injection, 0.9% Saline, or PBS)

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

  • Appropriately sized syringes and oral gavage needles

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. A dose range of 7.5-15 mg/kg has been used for other phenothiazine derivatives in rats.[5]

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Add the calculated volume of the sterile vehicle to the tube.

  • Vortex or sonicate the mixture until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Administer the solution to the rodent using an appropriately sized oral gavage needle. The maximum recommended gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.[1][6]

Intraperitoneal (IP) Injection

IP injection offers rapid absorption and is a common route for systemic administration.

Vehicle Selection:

  • 0.9% Sterile Saline: The most common and preferred vehicle for IP injections due to its isotonicity.

  • Phosphate-Buffered Saline (PBS): A suitable alternative that is also isotonic and buffered. A study on a PEGylated phenothiazine derivative used PBS for IP administration in mice.[7]

Protocol for Intraperitoneal Formulation:

G start Start weigh Weigh Oxomemazine HCl start->weigh add_vehicle Add Sterile Isotonic Vehicle (Saline or PBS) weigh->add_vehicle dissolve Vortex/Sonicate to Dissolve add_vehicle->dissolve filter Sterile Filter (0.22 µm) dissolve->filter check_solution Visually Inspect for Clarity filter->check_solution check_solution->filter Particulates Present administer Administer via IP Injection check_solution->administer Clear Solution end End administer->end

Materials:

  • This compound powder

  • Sterile 0.9% Saline or PBS

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Calculate the necessary amount of this compound and vehicle. A dose of 50 mg/kg of phenothiazine has been administered intraperitoneally to mice.[8]

  • Aseptically prepare the solution by dissolving the weighed powder in the sterile vehicle in a sterile tube.

  • Vortex or sonicate until fully dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial. This step is critical to remove any potential microbial contamination.

  • Visually confirm that the final solution is clear and particle-free.

  • Inject the solution into the lower right quadrant of the rodent's abdomen. The recommended maximum IP injection volume is 10 mL/kg for both mice and rats.

Intravenous (IV) Injection

IV administration provides immediate and complete bioavailability.

Vehicle Selection:

  • 0.9% Sterile Saline: The standard and most appropriate vehicle for IV injections to ensure isotonicity and prevent hemolysis.

  • Phosphate-Buffered Saline (PBS), pH 7.4: An alternative isotonic and buffered vehicle.

Protocol for Intravenous Formulation:

G start Start weigh Weigh Oxomemazine HCl start->weigh add_vehicle Add Sterile Isotonic Vehicle (Saline or PBS) weigh->add_vehicle dissolve Vortex Gently to Dissolve add_vehicle->dissolve filter Sterile Filter (0.22 µm) dissolve->filter check_solution Visually Inspect for Clarity and Particulates filter->check_solution check_solution->filter Particulates Present administer Administer via IV Injection (Tail Vein) check_solution->administer Clear Solution end End administer->end

Materials:

  • This compound powder

  • Sterile 0.9% Saline or PBS

  • Sterile vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles (27-30 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Determine the required concentration based on the dose and a low injection volume.

  • Aseptically dissolve the weighed this compound in the sterile isotonic vehicle.

  • Gently vortex to aid dissolution. Avoid vigorous shaking to prevent foaming.

  • Sterile filter the solution through a 0.22 µm filter into a sterile vial.

  • Carefully inspect the solution for any visible particles before administration.

  • Administer the solution slowly into the lateral tail vein. The maximum recommended bolus IV injection volume is 5 mL/kg.[9]

Dose Considerations

Limited data exists for this compound dosing in rodents. However, studies on the parent compound, phenothiazine, and its derivatives can provide a starting point for dose-ranging studies (Table 2).

Table 2: Reported Doses of Phenothiazine and its Derivatives in Rodents

CompoundSpeciesRoute of AdministrationDose RangeReference
PhenothiazineMouseOral Gavage0.1 - 300 mg/kg/day[8]
PhenothiazineRatOral Gavage15 - 150 mg/kg/day[8]
PhenothiazineMouseIntraperitoneal50 mg/kg/day[8]
Novel Phenothiazine DerivativesRatOral7.5 and 15 mg/kg[5]
PEGylated Phenothiazine DerivativeMouseIntraperitoneal100 mg/kg (phenothiazine equivalent)[7]

It is recommended to perform a dose-response study to determine the optimal dose of this compound for the specific animal model and experimental endpoint.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

The successful in vivo administration of this compound in rodents relies on the careful selection of the formulation strategy and administration route. The protocols provided in this document offer a comprehensive guide for researchers to prepare and administer this compound in a safe and reproducible manner. Given the limited stability of aqueous solutions, it is recommended to prepare fresh formulations for each experiment. Further investigation into the stability of this compound in different vehicles and the use of stabilizing excipients may be beneficial for long-term studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oxomemazine Hydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with Oxomemazine hydrochloride in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a first-generation antihistamine and anticholinergic agent belonging to the phenothiazine (B1677639) class of molecules.[1] Its core phenothiazine structure is hydrophobic, which can lead to poor aqueous solubility, especially in neutral or alkaline conditions.[2] For experimental and pharmaceutical purposes, achieving adequate solubility in physiological buffers is crucial for ensuring accurate dosing, bioavailability, and reliable results.[3]

Q2: How does pH influence the solubility of this compound?

A2: Oxomemazine is a weak base with a pKa value around 8.02.[4] This means that in acidic conditions (pH below its pKa), the molecule becomes protonated (ionized). This cationic form is significantly more water-soluble than the neutral, un-ionized form that predominates at higher pH values.[2] Therefore, the solubility of this compound is highly dependent on the pH of the buffer, with solubility decreasing as the pH increases.[2][5]

Q3: My this compound precipitates after dissolving in my buffer. What could be the cause?

A3: Precipitation after initial dissolution can be due to several factors:

  • pH Shift: The buffer's capacity may be insufficient to handle the addition of the acidic hydrochloride salt, causing a local or bulk pH shift that favors the less soluble, un-ionized form of Oxomemazine.

  • Supersaturation: The initial dissolution might have created a thermodynamically unstable supersaturated solution, which then crystallizes over time.

  • Common Ion Effect: In buffers containing chloride ions (like certain physiological saline solutions), the excess chloride can suppress the dissolution of the hydrochloride salt, reducing its overall solubility.[6][7]

Q4: Are there common excipients that can enhance the solubility of this compound?

A4: Yes, several excipients are commonly used to improve the solubility of poorly soluble drugs like this compound:

  • Co-solvents: Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be added to the aqueous buffer to increase the drug's solubility.[8][9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic phenothiazine part of the molecule, effectively encapsulating it and increasing its apparent water solubility.[10][11][12] Beta-cyclodextrin (B164692) (β-CD) and its derivatives are often used for this purpose.[10]

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules. However, their use must be carefully considered as they can interfere with certain biological assays.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Problem: Difficulty Dissolving this compound in Standard Phosphate-Buffered Saline (PBS) at pH 7.4

This is a common issue as the pH of standard PBS is close to the pKa of Oxomemazine, leading to lower solubility.

Lowering the pH of the buffer will increase the proportion of the more soluble, protonated form of the drug.

  • Recommendation: Prepare your stock solution in a more acidic buffer (e.g., pH 5.0-6.0) where solubility is higher. You can then perform a serial dilution into your final physiological buffer, ensuring the final concentration remains below the solubility limit at the target pH.

Adding a co-solvent can significantly enhance solubility by reducing the polarity of the aqueous environment.[8]

  • Recommendation: Prepare a high-concentration stock solution in a neat co-solvent like DMSO or ethanol. Then, dilute this stock into your physiological buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect your experimental system.

Cyclodextrins are effective solubilizing agents that form inclusion complexes with phenothiazine compounds.[13]

  • Recommendation: Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-Cyclodextrin) and then add the this compound to this solution. The formation of the inclusion complex will increase the drug's solubility.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G Start Start: Oxomemazine HCl Solubility Issue Check_pH Is the buffer pH < 7? Start->Check_pH Adjust_pH Strategy 1: Lower buffer pH to 5.0-6.0 or use an acidic stock solution. Check_pH->Adjust_pH No Use_Cosolvent Strategy 2: Use a co-solvent (e.g., DMSO, Ethanol) for the stock solution. Check_pH->Use_Cosolvent Yes Use_Cyclodextrin Strategy 3: Use a cyclodextrin (e.g., HP-β-CD) solution. Adjust_pH->Use_Cyclodextrin If pH adjustment is not sufficient Test_Solubility Test Solubility & Stability Adjust_pH->Test_Solubility Use_Cosolvent->Test_Solubility Use_Cyclodextrin->Test_Solubility Success Success: Proceed with Experiment Test_Solubility->Success Resolved Failure Issue Persists: Consider alternative strategies (e.g., combination, different salt form) Test_Solubility->Failure Not Resolved

Caption: A troubleshooting workflow for Oxomemazine HCl solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO for subsequent dilution in physiological buffers.

Materials:

  • This compound (MW: 366.9 g/mol )[14]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 3.67 mg of this compound.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution for any undissolved particulates.

  • This yields a 10 mM stock solution. Store at -20°C, protected from light.

  • For experiments, dilute this stock solution at least 1:1000 in your final physiological buffer to keep the final DMSO concentration at or below 0.1%.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method uses a cyclodextrin to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired physiological buffer. (e.g., dissolve 1 g of HP-β-CD in 10 mL of PBS).

  • Stir the solution until the HP-β-CD is fully dissolved.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24 hours, protected from light, to allow for complexation and equilibration.

  • After 24 hours, filter the suspension using a 0.22 µm syringe filter to remove any undissolved solid.

  • The resulting clear filtrate is a saturated solution of the Oxomemazine-HP-β-CD complex. Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visual Representation of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic phenothiazine ring, enhancing its solubility in water.

G cluster_0 Aqueous Environment (Buffer) Oxo Oxomemazine HCl (Hydrophobic Phenothiazine Ring) Complex Soluble Inclusion Complex Oxo->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Water Water Molecules Complex->Water Disperses in

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Data Summary Tables

The following tables summarize key physicochemical properties and provide a reference for expected solubility in different solvent systems.

Table 1: Physicochemical Properties of Oxomemazine

Property Value Reference
Molecular Formula C₁₈H₂₂N₂O₂S·HCl [15]
Molecular Weight 366.9 g/mol [14]
pKa (Strongest Basic) 8.02 [4]

| Appearance | White crystalline powder |[15] |

Table 2: Solubility of Related Phenothiazines in Various Solvents Note: Specific quantitative data for this compound in various physiological buffers is not readily available in the literature. This table provides data for the parent compound, phenothiazine, to illustrate the impact of different solvents.

Solvent SystemTemperature (°C)Molar Solubility (mol/L)Reference
Water258.63 x 10⁻⁶[16]
Ethanol250.146[16]
Propylene Glycol25Data not specified, but used as a solvent[16]
DMSONot specified30 mg/mL (~90.79 mM)[17]

This data highlights the significantly higher solubility in organic co-solvents compared to plain water, reinforcing the strategies outlined in the troubleshooting guide.[16][17]

References

Optimizing the delivery of Oxomemazine hydrochloride in rodent models for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and consistent delivery of Oxomemazine hydrochloride in rodent models. Adherence to best practices in drug administration is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a phenothiazine (B1677639) derivative with potent antihistamine and anticholinergic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of the histamine (B1213489) H1 receptor, which blocks the cascade of events leading to allergic and inflammatory symptoms.[1] Additionally, it acts as a selective antagonist for the muscarinic M1 receptor, contributing to its anticholinergic effects, such as reducing mucus secretion.[1][3]

Q2: What are the common administration routes for this compound in rodent models?

Common administration routes for compounds in rodent models include oral (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and intramuscular (IM). The choice of route depends on the experimental goals, the required speed of onset, and the desired systemic exposure. For phenothiazines like Oxomemazine, oral gavage and intraperitoneal injection are frequently used in preclinical studies.[4]

Q3: Are there any published pharmacokinetic data for this compound in rodents?

Detailed pharmacokinetic data for this compound in rodent models is limited in publicly available literature.[1] However, studies on other phenothiazine derivatives, such as Levomepromazine (B1675116) in rats, can provide some insight. For Levomepromazine, significant first-pass metabolism was observed after oral administration, leading to higher levels of metabolites compared to parenteral routes.[5] Researchers should consider conducting pilot pharmacokinetic studies for this compound to determine key parameters like absorption, distribution, metabolism, and excretion (ADME) for their specific model and formulation.

Q4: What are suitable vehicles for formulating this compound for rodent administration?

This compound is soluble in ethanol (B145695) and DMSO.[3] For in vivo studies, it is crucial to use vehicles that are well-tolerated by the animals.[6][7] The choice of vehicle will depend on the administration route. For oral administration, aqueous vehicles like water or saline are preferred. For intraperitoneal injections, sterile isotonic saline or phosphate-buffered saline (PBS) are common choices. If solubility is an issue, co-solvents such as PEG300, PEG400, or Tween 80 can be used, but their concentrations should be kept to a minimum and tested for any potential effects on the experimental outcomes.[3] It is recommended to keep the pH of the formulation between 5 and 9.[7][8]

Troubleshooting Guides

Oral Gavage (PO) Administration
Issue Possible Cause(s) Troubleshooting Action(s)
High variability in experimental results Inconsistent gavage technique, stress-induced physiological changes, inaccurate dosing (reflux or tracheal delivery).[9]Ensure all personnel are thoroughly trained in proper restraint and gavage technique. Handle animals gently to minimize stress. Verify the correct placement of the gavage needle and administer the formulation slowly to prevent reflux.[9][10]
Animal distress during or after gavage (coughing, choking) Accidental administration into the trachea.Immediately stop the procedure. Tilt the animal's head down to allow fluid to drain. Monitor for signs of respiratory distress. If symptoms persist, consult a veterinarian.[9]
Esophageal or stomach perforation Improper needle size or forceful insertion.Use a flexible-tipped or ball-tipped gavage needle of the appropriate size for the animal. Never force the needle; it should pass smoothly down the esophagus.[11][12]
Regurgitation of the administered dose Exceeding the maximum recommended volume for the animal's weight.Adhere to the recommended maximum oral gavage volumes. For mice, this is typically 10 ml/kg.[10]
Intraperitoneal (IP) Injection
Issue Possible Cause(s) Troubleshooting Action(s)
High variability in experimental results Misinjection into an abdominal organ (e.g., intestine, bladder) or subcutaneous space, leading to altered absorption.[13][14]Use the correct needle size and injection site (lower right abdominal quadrant in rats to avoid the cecum).[15][16] Aspirate before injecting to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe.[15][16]
Swelling or irritation at the injection site The formulation is not at a neutral pH, is not isotonic, or is too cold.Ensure the formulation's pH is close to neutral (7.0-7.4).[17] Warm the solution to room or body temperature before injection.[17]
Animal vocalization or signs of pain during injection Irritating vehicle or incorrect injection technique.If using co-solvents, ensure they are at the lowest effective concentration. Refine injection technique to be smooth and swift.
Leakage of the formulation from the injection site Needle withdrawal was too rapid, or the injection volume was too large.Inject the solution slowly and wait a moment before withdrawing the needle. Ensure the injection volume is within the recommended limits (e.g., < 10 ml/kg for mice and rats).[16]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Vehicle Selection: Based on solubility and tolerability, select a primary vehicle (e.g., sterile water for injection, 0.9% saline). If a co-solvent is necessary, consider a low percentage of PEG400 or Tween 80.

  • Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 ml/kg for rodents).

  • Dissolution:

    • Weigh the required amount of this compound powder.

    • If using a co-solvent, first dissolve the powder in the co-solvent.

    • Gradually add the primary vehicle while vortexing or stirring until the compound is fully dissolved.

    • If necessary, sonication can be used to aid dissolution.[3]

  • pH Adjustment: Check the pH of the final solution and adjust to a range of 5-9 if necessary, using dilute NaOH or HCl.

  • Sterilization: If required for the study, filter-sterilize the final formulation through a 0.22 µm syringe filter.

  • Storage: Store the formulation as recommended for the compound's stability, typically protected from light.

Protocol 2: Pharmacokinetic Study of a Phenothiazine Derivative (Levomepromazine) in Rats (Example)

This is an example protocol based on a study of Levomepromazine and should be adapted for this compound.[5]

  • Animals: Male Wistar rats (250-300g).

  • Drug Formulation: Levomepromazine hydrochloride dissolved in 0.9% saline.

  • Dosing:

    • Oral (PO): Administer a single dose by oral gavage.

    • Intravenous (IV): Administer a single dose via a cannulated jugular vein.

  • Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) from a tail vein or other appropriate site into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the parent drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis a Calculate Dose & Concentration b Select Vehicle (e.g., Saline, PEG400) a->b c Dissolve Oxomemazine HCl b->c d Adjust pH & Filter Sterilize c->d e Animal Handling & Restraint d->e Formulation Ready f Select Route (PO or IP) e->f g Administer Formulation f->g h Post-Dosing Monitoring g->h i Collect Samples (Blood/Tissue) h->i Begin Sample Collection j Process & Analyze Samples (e.g., LC-MS) i->j k Pharmacokinetic/Pharmacodynamic Analysis j->k l Statistical Analysis & Interpretation k->l troubleshooting_logic cluster_po Oral Gavage Issues cluster_ip IP Injection Issues cluster_solution Solutions start High Variability in Results? po1 Inconsistent Technique? start->po1 PO Route ip1 Misinjection? start->ip1 IP Route po2 Incorrect Volume? po1->po2 sol1 Retrain Personnel po1->sol1 po3 Animal Stress? po2->po3 sol2 Verify Dose Calculations po2->sol2 sol3 Refine Handling po3->sol3 ip2 Irritating Formulation? ip1->ip2 sol4 Check Injection Site & Aspirate ip1->sol4 ip3 Leakage at Site? ip2->ip3 sol5 Adjust pH/Tonicity ip2->sol5 sol6 Optimize Injection Technique ip3->sol6 signaling_pathway cluster_histamine Histamine Pathway cluster_cholinergic Cholinergic Pathway oxomemazine Oxomemazine HCl h1_receptor H1 Receptor oxomemazine->h1_receptor Blocks m1_receptor M1 Muscarinic Receptor oxomemazine->m1_receptor Blocks histamine Histamine histamine->h1_receptor binds allergic_response Allergic & Inflammatory Response (e.g., itching, swelling) h1_receptor->allergic_response activates acetylcholine Acetylcholine acetylcholine->m1_receptor binds mucus_secretion Mucus Secretion m1_receptor->mucus_secretion stimulates

References

Technical Support Center: Managing Autofluorescence in Cell-Based Assays Involving Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Oxomemazine hydrochloride in cell-based assays and encountering challenges with autofluorescence. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and quench autofluorescence, ensuring the accuracy and clarity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my cell-based assay?

A1: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes, leading to high background, low signal-to-noise ratio, and potentially inaccurate results.[1] Common sources of autofluorescence include endogenous cellular components like NADH, flavins, collagen, and elastin.[1]

Q2: Could this compound be the cause of the autofluorescence I'm observing?

A2: While specific data on the fluorescent properties of this compound are limited, it belongs to the phenothiazine (B1677639) class of compounds.[2][3][4] Phenothiazine and its derivatives are known to be fluorescent and are even utilized as fluorescent probes in cellular imaging.[5] Therefore, it is highly probable that this compound itself is contributing to the autofluorescence in your assay. Small molecules, especially those with aromatic ring structures like phenothiazines, can absorb light and emit it at overlapping wavelengths with your experimental fluorophores, causing interference.[6]

Q3: How can I confirm if this compound is autofluorescent under my experimental conditions?

A3: To determine if this compound is the source of autofluorescence, you can perform a simple control experiment. Prepare a sample containing your cells and this compound at the concentration used in your assay, but without your fluorescent probe or antibody. Image this sample using the same filter sets and exposure times as your actual experiment. If you observe a signal, it is likely due to the autofluorescence of the compound.

Q4: What are the general strategies to minimize autofluorescence in my experiments?

A4: There are several strategies you can employ to combat autofluorescence:

  • Instrumental Adjustments: Optimize your imaging parameters. Use the narrowest possible excitation and emission filters for your fluorophore of interest to minimize the collection of off-target fluorescence.[7]

  • Fluorophore Selection: Choose fluorophores that are spectrally distinct from the potential autofluorescence of this compound. Red and far-red fluorophores are often a good choice as endogenous and compound-related autofluorescence is typically weaker in this region of the spectrum.[8]

  • Chemical Quenching: Treat your samples with a chemical quenching agent to reduce autofluorescence.

  • Photobleaching: Intentionally expose your sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.

  • Computational Correction: Use software-based approaches like spectral unmixing to digitally separate the autofluorescence signal from your specific signal.

Troubleshooting Guides

Problem 1: High background fluorescence in all channels.

Possible Cause: Broad-spectrum autofluorescence from cells, media, or this compound.

Solutions:

  • Unstained Control: First, confirm the source and intensity of the autofluorescence by imaging an unstained sample treated with this compound.

  • Chemical Quenching: Employ a chemical quenching agent. Sudan Black B and TrueBlack™ are effective at reducing lipofuscin-like autofluorescence, while copper sulfate (B86663) can also be used.[8][9]

  • Photobleaching: Before adding your fluorescent probes, expose the sample to the excitation light for a period to "bleach" the autofluorescence.[2]

  • Spectral Unmixing: If you have a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from your control sample and use it to subtract the background from your experimental images.[10]

Problem 2: My specific fluorescent signal is weak and difficult to distinguish from the background.

Possible Cause: Low signal-to-noise ratio due to autofluorescence.

Solutions:

  • Signal Amplification: If using immunofluorescence, consider using a brighter secondary antibody or a signal amplification system.

  • Optimize Fluorophore Choice: Switch to a fluorophore in a spectral range with lower autofluorescence, such as the far-red spectrum.[8]

  • Reduce this compound Concentration: If experimentally feasible, try to use the lowest effective concentration of this compound to minimize its autofluorescence contribution.

  • Apply a Quenching Protocol: Use one of the detailed chemical quenching protocols provided below.

Quantitative Data on Autofluorescence Quenching Methods

The effectiveness of different chemical quenching agents can vary depending on the source of autofluorescence and the sample type. The following table summarizes reported quenching efficiencies for common methods.

Quenching MethodReported Reduction in AutofluorescenceKey Considerations
Sudan Black B (SBB) 65-95%Effective for lipofuscin. May introduce a dark precipitate and is not compatible with all mounting media.
TrueBlack™ Up to 90%Specifically designed to quench lipofuscin autofluorescence with minimal background.
Copper (II) Sulfate VariableCan be effective but may also quench the signal from some fluorophores.[2][9]
Sodium Borohydride VariablePrimarily reduces aldehyde-induced autofluorescence from fixation.[8]
Photobleaching VariableEffectiveness depends on the photostability of the autofluorescent species. Can be time-consuming.[2]

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Staining for Quenching Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin and other sources.

Materials:

Procedure:

  • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for at least 30 minutes and filter through a 0.2 µm filter.

  • After completing your primary and secondary antibody incubations and washes, incubate the cells/tissue with the SBB solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse with 70% ethanol to remove excess SBB.

  • Wash thoroughly with PBS three times for 5 minutes each.

  • Mount your sample with an appropriate mounting medium.

Protocol 2: Photobleaching to Reduce Autofluorescence

This method uses high-intensity light to destroy autofluorescent molecules.

Materials:

  • Fluorescence microscope with a stable light source.

Procedure:

  • Prepare your cell sample, including any treatment with this compound, up to the point of adding your specific fluorescent label.

  • Place the sample on the microscope stage.

  • Expose the sample to broad-spectrum, high-intensity light from the microscope's light source for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.

  • Proceed with your standard fluorescent labeling protocol.

  • Image your sample, minimizing exposure time to prevent photobleaching of your specific fluorophore.

Visualizations

Signaling Pathway of this compound

Oxomemazine is a first-generation H1-antihistamine. It acts as an antagonist at the H1 histamine (B1213489) receptor, blocking the downstream signaling cascade initiated by histamine. This is relevant in the context of cell-based assays designed to study allergic or inflammatory responses.

G Simplified Signaling Pathway of H1 Receptor and Oxomemazine Action Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Oxomemazine Oxomemazine Hydrochloride Oxomemazine->H1R Blocks

Caption: Simplified H1 receptor signaling and the inhibitory action of Oxomemazine.

Experimental Workflow for Troubleshooting Autofluorescence

This workflow provides a logical sequence of steps to identify and mitigate autofluorescence in your cell-based assays.

G Troubleshooting Workflow for Autofluorescence start Start: High Background Fluorescence unstained_control Prepare Unstained Control (Cells + Oxomemazine) start->unstained_control is_autofluorescent Is Signal Present? unstained_control->is_autofluorescent no_autofluorescence Check Other Sources (e.g., media, reagents) is_autofluorescent->no_autofluorescence No autofluorescence_present Autofluorescence Confirmed is_autofluorescent->autofluorescence_present Yes strategy Select Mitigation Strategy autofluorescence_present->strategy spectral Spectral Separation strategy->spectral chemical Chemical Quenching strategy->chemical photobleach Photobleaching strategy->photobleach spectral_unmix Spectral Unmixing spectral->spectral_unmix far_red Use Far-Red Fluorophores spectral->far_red sbb Sudan Black B chemical->sbb trueblack TrueBlack™ chemical->trueblack cuso4 Copper Sulfate chemical->cuso4 pre_label_bleach Pre-labeling Bleach photobleach->pre_label_bleach image Acquire Images spectral_unmix->image far_red->image sbb->image trueblack->image cuso4->image pre_label_bleach->image end End: Improved Signal-to-Noise image->end

Caption: A logical workflow for troubleshooting and minimizing autofluorescence.

References

Technical Support Center: Analysis and Characterization of Oxomemazine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and characterization of Oxomemazine hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the phenothiazine (B1677639) chemical class, this compound is susceptible to degradation through several pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, leading to the formation of Oxomemazine S-oxide. The tertiary amine in the side chain can also be oxidized to form Oxomemazine N-oxide.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the phenothiazine ring system.[3][4]

  • Thermal Degradation: At elevated temperatures, this compound undergoes a multi-stage decomposition.[5][6][7]

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions may lead to some degradation.

Q2: What are the common degradation products of this compound?

A2: The most commonly anticipated degradation products are the sulfoxide (B87167) and N-oxide derivatives. One known oxidative degradation product is Oxomemazine N-Oxide.[1][5][6][8] Other potential degradation products may arise from the cleavage of the side chain or modifications to the phenothiazine ring under harsh stress conditions. Several impurities are also commercially available for use as reference standards in identifying degradation products.[9][10][11]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS), is the most powerful technique for separating, identifying, and quantifying this compound and its degradation products.[1][12][13] Spectrophotometric methods can also be employed for quantification.[4][14][15]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in the chromatogram during stability studies. 1. Formation of new degradation products. 2. Contamination from the sample matrix, solvent, or glassware. 3. Carryover from previous injections.1. Perform forced degradation studies to systematically generate and identify potential degradation products. Use a mass spectrometer (MS) detector for preliminary identification of the unknown peaks by their mass-to-charge ratio. 2. Analyze a blank sample (matrix without the drug substance) to identify any interfering peaks. Ensure all glassware is scrupulously clean. Use high-purity solvents. 3. Implement a robust needle and column wash procedure between injections.
Difficulty in achieving baseline separation between Oxomemazine and a degradation product. 1. Inappropriate HPLC column chemistry. 2. Suboptimal mobile phase composition (pH, organic modifier ratio). 3. Inadequate gradient profile in gradient elution.1. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Systematically vary the mobile phase pH and the ratio of the organic solvent to the aqueous buffer. A pH adjustment can significantly alter the retention of ionizable compounds. 3. Optimize the gradient slope and duration to improve the resolution between closely eluting peaks.
Inconsistent quantification of degradation products. 1. Degradation of the reference standard for the impurity. 2. Non-linear detector response at the concentration of the impurity. 3. Co-elution with another component.1. Verify the purity and stability of the reference standards for the degradation products. Store them under appropriate conditions. 2. Establish the linearity of the detector response for each degradation product over the relevant concentration range. 3. Re-evaluate the specificity of the analytical method. If co-elution is suspected, modify the chromatographic conditions or use a more selective detector like a mass spectrometer.
Failure to detect any degradation products after forced degradation. 1. The stress conditions were not harsh enough. 2. The analytical method is not capable of detecting the degradation products formed.1. Increase the duration, temperature, or concentration of the stressor (e.g., use a higher concentration of acid, base, or oxidizing agent).[16][17] 2. Ensure the detection wavelength is appropriate for the potential degradation products, as their chromophores may differ from the parent drug. A photodiode array (PDA) detector can be useful to screen a range of wavelengths.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[16][18] The following are general protocols that should be optimized for this compound.

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521). Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Rationale: To evaluate the susceptibility of the drug to acidic conditions.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid. Dilute the sample with the mobile phase for analysis.

  • Rationale: To assess the stability of the drug in alkaline conditions.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. Dilute the sample with the mobile phase for analysis.

  • Rationale: To induce the formation of oxidation products, such as sulfoxides and N-oxides.[3]

4. Thermal Degradation:

  • Procedure: Place the solid drug substance in a temperature-controlled oven at 105°C for 24 hours. After exposure, allow the sample to cool to room temperature. Dissolve the stressed solid in a suitable solvent and dilute with the mobile phase for analysis.

  • Rationale: To investigate the impact of high temperature on the solid-state stability of the drug.[5][6]

5. Photodegradation:

  • Procedure: Expose a solution of this compound (1 mg/mL in a suitable solvent) and the solid drug substance to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark under the same conditions. After exposure, dilute the solution or dissolve the solid sample in the mobile phase for analysis.[3][4]

  • Rationale: To determine the photosensitivity of the drug.

Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or PDA detector to monitor multiple wavelengths)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Oxomemazine HClNumber of Degradation Products DetectedMajor Degradation Product(s) (by Retention Time)
0.1 M HCl, 80°C, 2h8.52DP1 (Rt = 5.2 min)
0.1 M NaOH, 80°C, 2h12.33DP2 (Rt = 6.8 min), DP3 (Rt = 7.5 min)
3% H₂O₂, RT, 24h25.12Oxomemazine N-Oxide (Rt = 8.1 min), DP4 (Rt = 9.2 min)
Solid, 105°C, 24h5.21DP5 (Rt = 10.5 min)
UV Light, 24h18.74DP6 (Rt = 11.3 min), DP7 (Rt = 12.0 min)

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Known Impurities and Degradation Products of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Oxomemazine N-OxideC₁₈H₂₂N₂O₃S346.45Oxidative Degradation
Oxomemazine Impurity 1C₈H₂₀N₂·2HCl217.18Synthesis-related
Oxomemazine Impurity 2C₆H₁₅Cl₂N172.10Synthesis-related
Oxomemazine Impurity 3C₆H₁₅Cl₂N172.10Synthesis-related

Visualizations

G Experimental Workflow for Degradation Product Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC PDA PDA Detection HPLC->PDA MS Mass Spectrometry HPLC->MS Pathway Degradation Pathway Proposal PDA->Pathway Structure Structure Elucidation MS->Structure Structure->Pathway

Caption: Workflow for analyzing Oxomemazine HCl degradation products.

G Potential Degradation Pathways of Oxomemazine cluster_products Oxomemazine Oxomemazine S_Oxide Oxomemazine S-Oxide Oxomemazine->S_Oxide Oxidation (H₂O₂) N_Oxide Oxomemazine N-Oxide Oxomemazine->N_Oxide Oxidation (H₂O₂) Photo_Products Photodegradation Products Oxomemazine->Photo_Products UV/Visible Light Thermal_Products Thermal Degradation Fragments Oxomemazine->Thermal_Products Heat

Caption: Potential degradation pathways for Oxomemazine.

References

Strategies to minimize the off-target effects of Oxomemazine hydrochloride in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Oxomemazine (B1678065) hydrochloride in in vivo studies.

Troubleshooting Guide: Minimizing Off-Target Effects

Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is a potent H1 histamine (B1213489) receptor antagonist with additional anticholinergic properties, primarily targeting the M1 muscarinic receptor.[1] While effective for its intended purpose, its off-target effects, such as sedation and anticholinergic symptoms, can be confounding factors in in vivo research. This guide provides strategies to mitigate these effects.

Observed Off-Target Effect Potential Cause Mitigation Strategy Experimental Validation
Sedation/Reduced Locomotor Activity Central nervous system (CNS) depression via H1 receptor antagonism in the brain.[2]Dose Optimization: Titrate to the lowest effective dose for the desired antihistaminic effect. Co-administration with a CNS Stimulant: Consider co-administration of a non-interfering CNS stimulant (e.g., caffeine (B1668208) or a low dose of amphetamine) to counteract sedation. Careful dose-finding for the stimulant is crucial to avoid confounding effects.[3] Timing of Administration: Administer oxomemazine at a time point that minimizes interference with behavioral testing (e.g., during the animal's inactive phase).Locomotor Activity Assay: Monitor total distance traveled, rearing frequency, and velocity in an open field test.[4][5][6][7][8]
Anticholinergic Effects (e.g., Dry Mouth, Reduced Secretions) Blockade of muscarinic M1 receptors in peripheral tissues, such as salivary glands.[9][10]Dose Optimization: Use the minimal effective dose of oxomemazine. Co-administration with a Muscarinic Agonist: Administer a peripherally-acting muscarinic agonist like pilocarpine (B147212) to stimulate salivary secretion.[11][12][13] The dose and timing of pilocarpine should be optimized to alleviate dryness without causing systemic cholinergic side effects.Salivary Secretion Assay: Measure pilocarpine-stimulated saliva production to quantify the extent of dry mouth and the efficacy of the mitigation strategy.[14][15][16]
Variable Drug Efficacy or Toxicity Differences in drug metabolism and clearance between individual animals or strains.Use of Genetically Defined Animal Strains: Employ inbred strains to reduce inter-individual variability. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK/PD studies to establish the dose-response relationship and variability within the chosen animal model.Blood Sampling and Analysis: Measure plasma concentrations of oxomemazine at various time points to correlate with observed effects.
Unexpected Behavioral Changes Complex interactions with other neurotransmitter systems due to the phenothiazine structure.Thorough Behavioral Phenotyping: Conduct a comprehensive battery of behavioral tests to characterize the full spectrum of effects at the chosen dose. Control for Environmental Stressors: Ensure a stable and stress-free environment for the animals, as stress can interact with drug effects.Elevated Plus Maze or Light-Dark Box Test: Assess anxiety-like behavior. Forced Swim Test or Tail Suspension Test: Evaluate potential antidepressant-like or pro-depressant effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound in vivo?

A1: The primary on-target effect of this compound is the antagonism of the histamine H1 receptor, which is responsible for its antihistaminic properties. The main off-target effects are sedation, due to H1 receptor antagonism in the central nervous system, and anticholinergic effects, such as dry mouth, resulting from the blockade of muscarinic M1 receptors.[1]

Q2: How can I determine the optimal dose of this compound for my in vivo study while minimizing off-target effects?

A2: A dose-response study is essential. Start with a low dose and incrementally increase it to find the minimum effective dose that achieves the desired antihistaminic effect without causing significant sedation or other off-target effects. For example, in guinea pigs, a dose of 5-10 μg/kg (intramuscularly) has been shown to be protective against anaphylactic microshock.[17] Careful observation and quantitative assessment of both on- and off-target effects at each dose are critical.

Q3: Are there any known antidotes to reverse the off-target effects of oxomemazine if they become problematic during an experiment?

A3: While not typically used in a research setting unless in cases of overdose, physostigmine (B191203) can be used to counteract severe central and peripheral anticholinergic toxicity.[15] For sedation, CNS stimulants could theoretically be used, but their application would need careful validation to ensure they do not interfere with the primary experimental outcomes.

Q4: What is the recommended vehicle for dissolving and administering this compound in vivo?

A4: this compound is soluble in water. For in vivo administration, it can be dissolved in sterile saline (0.9% NaCl). The final concentration should be adjusted to allow for the desired dosage in a reasonable injection volume for the animal model being used.

Q5: How can I assess the sedative effects of oxomemazine in my rodent model?

A5: The most common method is to use an open field test to measure locomotor activity.[4][5][6][7][8] A decrease in total distance traveled, rearing frequency, and movement speed compared to vehicle-treated control animals would indicate a sedative effect.

Q6: What is a reliable method to quantify anticholinergic-induced dry mouth in mice?

A6: A pilocarpine-induced salivation assay is a standard method.[14][15][16] After administration of oxomemazine, pilocarpine (a muscarinic agonist) is injected to stimulate salivation. The amount of saliva produced is then collected and measured. A reduced saliva volume compared to controls indicates an anticholinergic effect.

Quantitative Data Summary

Compound/Class Animal Model Route of Administration LD50 Reference
PhenothiazineMouseIntraperitoneal400-800 mg/kg[18]
PhenothiazineRatIntraperitoneal1600 mg/kg[18]
DiphenhydramineMouseIntravenous2.5-5 mg/kg (pre-treatment)[1]
Oxomemazine HClGuinea PigIntramuscular5-10 µg/kg (protective dose)[17]

Key Experimental Protocols

Protocol 1: Assessment of Sedative Effects using the Open Field Test

Objective: To quantify the sedative effects of this compound by measuring locomotor activity in rodents.

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm PVC box)

  • Video camera and tracking software

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Rodents (mice or rats)

Procedure:

  • Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control at the desired dose and route.

  • At the desired time point post-administration, gently place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video camera and tracking software.

  • Analyze the recording to quantify parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and average velocity.

  • A significant decrease in these parameters in the oxomemazine-treated group compared to the control group indicates a sedative effect.[7][8]

Protocol 2: Assessment of Anticholinergic Effects via Pilocarpine-Induced Salivation

Objective: To measure the anticholinergic effect of this compound by quantifying its inhibitory effect on saliva production in mice.

Materials:

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Pilocarpine hydrochloride solution (e.g., 0.5 mg/kg in saline)

  • Pre-weighed cotton swabs or filter paper

  • Microcentrifuge tubes

  • Mice

Procedure:

  • Administer this compound or vehicle control at the desired dose and route.

  • At the peak expected time of drug action, anesthetize the mice (e.g., with a ketamine/xylazine cocktail). A tracheostomy may be performed to prevent aspiration.[14]

  • Administer pilocarpine hydrochloride (e.g., 0.5 mg/kg, intraperitoneally) to stimulate salivation.[16]

  • Immediately after pilocarpine injection, place a pre-weighed cotton swab or piece of filter paper in the mouse's mouth to collect saliva for a fixed period (e.g., 15 minutes).

  • Remove the cotton swab/filter paper and place it in a pre-weighed microcentrifuge tube.

  • Determine the weight of the collected saliva by subtracting the initial weight of the collection material and tube.

  • A significant reduction in saliva weight in the oxomemazine-treated group compared to the control group indicates an anticholinergic effect.[9]

Signaling Pathways and Experimental Workflows

Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway (On-Target) cluster_M1 Muscarinic M1 Receptor Pathway (Off-Target) Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response Oxomemazine_H1 Oxomemazine HCl Oxomemazine_H1->H1R Antagonizes ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq_M1 Gq Protein M1R->Gq_M1 PLC_M1 Phospholipase C Gq_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 cleaves IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca2_M1 Ca²⁺ Release IP3_M1->Ca2_M1 Salivary_Secretion Salivary Secretion Ca2_M1->Salivary_Secretion Oxomemazine_M1 Oxomemazine HCl Oxomemazine_M1->M1R Antagonizes

Caption: On- and Off-Target Signaling Pathways of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Experimentation cluster_mitigation Phase 3: Mitigation (If Necessary) cluster_analysis Phase 4: Data Analysis Dose_Selection Dose-Response Study Design Drug_Admin Administer Oxomemazine HCl or Vehicle Dose_Selection->Drug_Admin Animal_Model Select Animal Model & Strain Animal_Model->Dose_Selection On_Target_Assay Assess On-Target Effect (e.g., Allergy Model) Drug_Admin->On_Target_Assay Off_Target_Assay Assess Off-Target Effects (Locomotor, Salivation) Drug_Admin->Off_Target_Assay Data_Collection Collect and Analyze Data On_Target_Assay->Data_Collection Co_Admin Co-administer Mitigating Agent (e.g., Stimulant or Pilocarpine) Off_Target_Assay->Co_Admin If significant off-target effects are observed Off_Target_Assay->Data_Collection Re_Assess Re-assess On- and Off-Target Effects Co_Admin->Re_Assess Re_Assess->Data_Collection Conclusion Draw Conclusions Data_Collection->Conclusion

Caption: General Workflow for In Vivo Studies with this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Oxomemazine Hydrochloride and Promethazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro pharmacological profiles of two first-generation phenothiazine (B1677639) antihistamines: Oxomemazine hydrochloride and Promethazine. Both compounds are established histamine (B1213489) H1 receptor antagonists with additional anticholinergic properties, positioning them as subjects of interest in various therapeutic areas beyond allergy relief.

This document synthesizes available in vitro data to objectively compare their efficacy at the molecular level. Detailed experimental methodologies for key assays are provided to support further investigation and replication of findings. Visual diagrams illustrating relevant signaling pathways and experimental workflows are also included to facilitate a comprehensive understanding of their mechanisms of action.

Quantitative Comparison of In Vitro Activities

The following table summarizes the available in vitro data for this compound and Promethazine. It is important to note that these values have been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, this data should be interpreted as an indicative comparison rather than a direct, head-to-head evaluation from a single study.

ParameterThis compoundPromethazineReceptor/Assay
Histamine H1 Receptor Binding Affinity Data Not AvailableIC50: 5.4 nMRadioligand Binding Assay
Muscarinic M1 Receptor Binding Affinity Ki: 84 nM[1][2]Data Not AvailableRadioligand Binding Assay (Rat Cerebral Microsomes)[1]
Muscarinic M2 Receptor Binding Affinity Ki: 1.65 µM[1][2]Ki: 12 nMRadioligand Binding Assay (Rat Cerebral Microsomes for Oxomemazine)[1]
Inhibition of Antigen-Induced Histamine Release Data Not AvailableIC50: 13 µMIn vitro assay from rat peritoneal mast cells
Antiparasitic Activity Data Not AvailableLC50: 5.84 µM (against S. mansoni)[3]In vitro assay

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and further investigate the properties of these compounds.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (mepyramine).

  • Test Compounds: this compound and Promethazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of the test compound (Oxomemazine or Promethazine). For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a dose-response curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine (B1216132) Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of test compounds for muscarinic acetylcholine receptor subtypes (M1, M2, etc.).

Materials:

  • Tissue Preparation: Homogenates of tissues expressing the desired muscarinic receptor subtype (e.g., rat cerebral cortex for M1, heart for M2).

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound and Promethazine.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM Atropine).

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: Combine the tissue homogenate, radioligand, and varying concentrations of the test compound in assay tubes.

  • Equilibration: Incubate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Similar to the H1 receptor binding assay, determine the IC50 and calculate the Ki values using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

To further elucidate the pharmacological context and experimental design, the following diagrams are provided.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antihistamine Oxomemazine / Promethazine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow start Start prep Prepare Receptor Membranes (e.g., from cell culture) start->prep incubation Incubate Membranes with Radioligand and Test Compounds (or control) prep->incubation reagents Prepare Reagents: - Radioligand ([³H]-Ligand) - Test Compounds (Oxomemazine, Promethazine) - Buffers reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash counting Quantify Bound Radioactivity (Scintillation Counting) wash->counting analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: General Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Analysis of the Antitussive Properties of Oxomemazine Hydrochloride and Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitussive agents Oxomemazine (B1678065) hydrochloride and dextromethorphan (B48470), intended for an audience of researchers, scientists, and professionals in drug development. The information presented is based on available scientific literature. It is important to note at the outset that a direct head-to-head clinical comparison of the antitussive efficacy of Oxomemazine hydrochloride and dextromethorphan is not well-documented in publicly available research. Therefore, this guide will present the evidence for each compound individually, focusing on their mechanisms of action, and summarizing data from separate clinical and preclinical studies.

Mechanisms of Antitussive Action

The suppression of cough can be achieved through various pharmacological pathways. This compound and dextromethorphan operate via distinct mechanisms, reflecting their different drug classes.

This compound: A Multi-faceted Approach

Oxomemazine is a first-generation H1-antihistamine belonging to the phenothiazine (B1677639) class of drugs.[1] Its antitussive effect is attributed to a combination of its properties:

  • Antihistaminic Action: By blocking H1 receptors, oxomemazine can reduce the effects of histamine, a mediator of inflammation and allergic reactions that can contribute to cough.[1]

  • Central Sedative Effects: Like many first-generation antihistamines, oxomemazine crosses the blood-brain barrier and exerts a sedative effect on the central nervous system (CNS), which is thought to contribute to the suppression of the cough reflex.[1]

  • Anticholinergic Properties: Oxomemazine also possesses anticholinergic activity, which can help to reduce mucus secretion in the respiratory tract, thereby alleviating cough associated with excessive mucus.[2]

  • Central Cough Suppression: The cough-suppressing action of oxomemazine is believed to involve its direct influence on the cough reflex pathway in the brainstem.[3]

Oxomemazine_Mechanism cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Suppresses H1 Receptors_CNS H1 Receptors H1 Receptors_CNS->Cough Center Leads to Sedation & Cough Suppression Muscarinic Receptors_CNS Muscarinic Receptors Muscarinic Receptors_CNS->Cough Center Contributes to Cough Suppression H1 Receptors_PNS H1 Receptors (Airways) Inflammation\n& Bronchoconstriction Inflammation & Bronchoconstriction H1 Receptors_PNS->Inflammation\n& Bronchoconstriction Muscarinic Receptors_PNS Muscarinic Receptors (Airways) Mucus Secretion Mucus Secretion Muscarinic Receptors_PNS->Mucus Secretion Oxomemazine Oxomemazine Oxomemazine->H1 Receptors_CNS Blocks Oxomemazine->Muscarinic Receptors_CNS Blocks Oxomemazine->H1 Receptors_PNS Blocks Oxomemazine->Muscarinic Receptors_PNS Blocks Inflammation\n& Bronchoconstriction->Cough Reflex Reduces Stimuli for Mucus Secretion->Cough Reflex Reduces Stimuli for

Figure 1: Simplified signaling pathway of Oxomemazine's antitussive action.
Dextromethorphan: A Centralized Modulator

Dextromethorphan is a synthetically produced morphinan (B1239233) derivative that acts centrally to suppress the cough reflex.[4] Unlike opioids such as codeine, it has no analgesic or addictive properties at therapeutic doses.[4] Its primary mechanisms of action include:

  • NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are antagonists of the N-methyl-D-aspartate (NMDA) receptor in the brain, which is believed to play a role in elevating the cough threshold.

  • Sigma-1 Receptor Agonism: It also acts as an agonist at the sigma-1 receptor, which may contribute to its antitussive effects.

  • Action on the Medullary Cough Center: Dextromethorphan directly acts on the cough center in the medulla oblongata to increase the threshold for coughing.[5][6]

Dextromethorphan_Mechanism cluster_CNS Central Nervous System (Medulla) Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Elevates Threshold for NMDA Receptor NMDA Receptor NMDA Receptor->Cough Center Modulates (Suppresses) Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center Modulates (Suppresses) Dextromethorphan Dextromethorphan Dextromethorphan->NMDA Receptor Antagonizes Dextromethorphan->Sigma-1 Receptor Agonizes

Figure 2: Simplified signaling pathway of Dextromethorphan's antitussive action.

Experimental Protocols for Efficacy Assessment

The evaluation of antitussive drugs involves both preclinical and clinical methodologies. Below are summaries of experimental protocols from studies on Oxomemazine and dextromethorphan.

Clinical Trial Protocol: Oxomemazine in Acute Dry Cough

A prospective, randomized, single-blind study compared an oxomemazine-guaifenesin combination with clobutinol (B83508) in adults with acute dry cough of infectious origin.

  • Study Design: Multicenter, randomized, single-blind, parallel-group study.

  • Participants: 130 ambulatory patients aged 18 to 70 years with a dry cough of infectious origin.

  • Intervention: Patients were randomized to receive either an oxomemazine-guaifenesin syrup (T) or clobutinol syrup (S) for 5 days.

  • Primary Outcome Measure: Evolution of cough intensity, assessed daily by the patient using a 10 cm Visual Analog Scale (VAS).

  • Secondary Outcome Measures: Frequency of cough disappearance, time to cough disappearance, induction of sleep, frequency of nocturnal awakenings, and diurnal quality of life. Tolerability was also assessed.

Clinical Trial Protocol: Dextromethorphan in Acute Upper Respiratory Tract Infection

A double-blind, randomized, placebo-controlled study investigated the efficacy of a single dose of dextromethorphan for cough associated with acute upper respiratory tract infection.

  • Study Design: Double-blind, stratified, randomized, parallel-group design.

  • Participants: 43 otherwise healthy patients (18-46 years) with acute dry or slightly productive cough.

  • Intervention: Patients were randomized to a single 30 mg dose of dextromethorphan (n=21) or placebo (n=22).

  • Outcome Measures:

    • Objective: Cough sound pressure level (CSPL) and cough frequency (CF) recorded over 10-minute periods at baseline and at 90, 135, and 180 minutes post-treatment.

    • Subjective: Patient-reported scores for cough severity.

Preclinical Protocol: Dextromethorphan in an Animal Model

The antitussive effect of dextromethorphan was evaluated in a decerebrate cat model where coughing was induced by electrical stimulation.

  • Animal Model: Post-halothane anesthetized, decerebrate cats.

  • Cough Induction: Direct electrical stimulation of the cough center in the brainstem.

  • Drug Administration: Dextromethorphan was administered via both intra-arterial (i.a.) and intravenous (i.v.) routes at varying doses.

  • Outcome Measure: Inhibition of the electrically elicited cough. The mean effective dose for cough suppression was determined.

Experimental_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Placebo Group Placebo Group Randomization->Placebo Group Treatment Group A Treatment Group A Randomization->Treatment Group A Treatment Group B Treatment Group B Randomization->Treatment Group B Treatment Group A\n(e.g., Oxomemazine) Treatment Group A (e.g., Oxomemazine) Treatment Group B\n(e.g., Dextromethorphan) Treatment Group B (e.g., Dextromethorphan) Treatment Period Treatment Period Placebo Group->Treatment Period Baseline Assessment->Randomization Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Treatment Group A->Treatment Period Treatment Group B->Treatment Period

Figure 3: A generalized workflow for a clinical trial evaluating antitussive agents.

Quantitative Data on Antitussive Efficacy

The following tables summarize the quantitative data from the aforementioned studies. It is crucial to reiterate that these data are not from direct comparative trials of Oxomemazine and dextromethorphan.

This compound Efficacy Data

Table 1: Efficacy of Oxomemazine-Guaifenesin Combination vs. Clobutinol in Acute Dry Cough

Outcome MeasureOxomemazine-Guaifenesin (T)Clobutinol (S)p-value
Reduction in Cough Intensity (VAS) -5.2 ± 2.3-4.3 ± 2.3Not specified as equivalent
- Day 2Greater reduction with Tp = 0.04
- Day 4Greater reduction with Tp = 0.05
- Day 5Greater reduction with Tp = 0.02
Frequency of Cough Disappearance 46%29%p = 0.05
Time to Cough Disappearance (days) 4.0 ± 1.14.0 ± 1.1Not significant
Improved Sleep Induction & Reduced Nocturnal Wakening Significant from Day 4p = 0.02
Diurnal Quality of Life Lower on Days 1 & 2 (due to drowsiness)Better on Days 1 & 2p = 0.002 (Day 1), p = 0.01 (Day 2)

Data presented as mean ± standard deviation where applicable.

A systematic review concluded that there is a lack of evidence from high-quality, low-risk-of-bias randomized controlled trials to support the clinical efficacy of oxomemazine in cough treatment.[3]

Dextromethorphan Efficacy Data

Table 2: Efficacy of a Single 30 mg Dose of Dextromethorphan vs. Placebo in Acute Cough

Outcome MeasureDextromethorphan (n=21)Placebo (n=22)p-value
Change in Cough Sound Pressure Level (CSPL) from baseline to 90 min Statistically significant reductionStatistically significant reductionp = 0.019 (between groups)
Change in Cough Frequency (CF) from baseline Statistically significant reductionStatistically significant reductionNo significant difference
Change in Subjective Cough Severity Scores from baseline Statistically significant reductionStatistically significant reductionNo significant difference

The study concluded that these findings provide very little support for a clinically significant antitussive activity of a single 30 mg dose of dextromethorphan in this patient population.

Table 3: Preclinical Efficacy of Dextromethorphan in a Cat Model

Route of AdministrationMean Effective Dose for Cough Suppression
Intra-arterial (i.a.) 0.063 mg/kg
Intravenous (i.v.) 0.65 mg/kg

The approximately 10-fold higher effective dose required with intravenous administration compared to direct intra-arterial injection into the brain circulation supports a specific central antitussive activity.

Summary and Conclusion

This compound and dextromethorphan are two widely used antitussive agents that operate through distinct pharmacological mechanisms. Oxomemazine, a first-generation antihistamine, exerts its effects through a combination of antihistaminic, sedative, and anticholinergic properties, likely involving both central and peripheral actions. Dextromethorphan acts centrally on the cough center in the medulla, primarily through antagonism of NMDA receptors and agonism of sigma-1 receptors.

The available clinical data for both agents present a complex picture. A study on an oxomemazine-containing syrup showed some superior efficacy in reducing cough intensity and improving sleep compared to clobutinol, though it also caused more daytime drowsiness. However, a recent systematic review emphasizes the lack of high-quality evidence to definitively establish the clinical efficacy of oxomemazine for cough.[3]

For dextromethorphan, while preclinical studies demonstrate a clear central antitussive effect, clinical evidence in adults with acute cough is less robust, with one study showing limited clinically significant benefit from a single dose compared to placebo.

References

A Head-to-Head Comparison: Validating the M1 Receptor Selectivity of Oxomemazine Hydrochloride Against the Standard Antagonist Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Oxomemazine (B1678065) hydrochloride and the well-established M1-selective antagonist, Pirenzepine (B46924). The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the M1 receptor selectivity of Oxomemazine.

Comparative Analysis of Binding Affinity

Quantitative analysis of the binding affinities of Oxomemazine and Pirenzepine for muscarinic receptor subtypes is crucial for determining their selectivity. The data presented below, derived from competitive radioligand binding assays, demonstrates the inhibitory constants (Ki) of each compound at various muscarinic receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Source
Oxomemazine hydrochloride M184[1][2][3]
M21650[2][3]
M3~840 (calculated from 10-fold lower affinity than M1)[1]
Pirenzepine M116[1]
M2>480 (low affinity)[4]
M3400[1]

Note: Data for M4 and M5 receptors for Oxomemazine were not available in the reviewed literature. The Ki value for Oxomemazine at the M3 receptor is an approximation based on the reported 10-fold lower affinity compared to the M1 receptor.[1]

The data indicates that while Pirenzepine exhibits a higher affinity for the M1 receptor, Oxomemazine also demonstrates significant M1 selectivity, particularly when compared to its affinity for the M2 receptor.[2][3] Studies on rat cerebral microsomes, which contain M1 and M3 receptors, have shown Oxomemazine to have a 10-fold higher affinity for M1 over M3 receptors.[1] Pirenzepine, in the same experimental system, displayed a high affinity for M1 receptors and a lower affinity for M3 receptors.[1]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound for a receptor. This protocol is based on commonly used methodologies in the field.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex for M1 and M3 receptors) or cells expressing the target human muscarinic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing: The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash the membranes.

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation Mixture: Each well contains:

    • A fixed concentration of a radioligand with high affinity for the target receptor (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

    • The prepared cell membranes.

    • A range of concentrations of the unlabeled competitor compound (Oxomemazine or Pirenzepine).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis
  • IC50 Determination: The data is used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes and Comparisons

To further elucidate the concepts discussed, the following diagrams illustrate the M1 receptor signaling pathway, a typical experimental workflow for determining binding affinity, and a logical comparison of the selectivity profiles of Oxomemazine and Pirenzepine.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to ER_Ca->Ca Release ACh Acetylcholine (ACh) ACh->M1 Binds

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (from cells/tissue) Incubation 3. Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation ReagentPrep 2. Reagent Preparation (Radioligand, Competitors) ReagentPrep->Incubation Filtration 4. Filtration & Washing (Separate bound/unbound) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting IC50 6. IC50 Determination (Competition Curve) Counting->IC50 Ki 7. Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Figure 2: Competitive Radioligand Binding Assay Workflow.

Selectivity_Comparison Oxo Oxomemazine M1 M1 Oxo->M1 High Affinity (Ki = 84 nM) M2 M2 Oxo->M2 Low Affinity (Ki = 1650 nM) M3 M3 Oxo->M3 Moderate Affinity (~10x lower than M1) Pir Pirenzepine Pir->M1 Very High Affinity (Ki = 16 nM) Pir->M2 Low Affinity Pir->M3 Moderate Affinity (Ki = 400 nM)

Figure 3: Logical Comparison of M1 Selectivity.

References

Cross-validation of HPLC and spectrophotometric methods for the quantification of Oxomemazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of analytical methods is paramount in pharmaceutical development to ensure accurate and reliable quantification of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and various spectrophotometric methods for the quantification of Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative with antihistaminic and antitussive properties. The information presented is collated from published research and aims to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their needs.

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analyses are crucial for reproducibility and method transfer. The following sections outline the typical experimental protocols for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

While specific chromatographic conditions can vary, a common approach for the analysis of this compound in pharmaceutical formulations involves a reversed-phase HPLC method. A stability-indicating HPLC assay has been developed for the simultaneous determination of oxomemazine, paracetamol, guaiphenesin, and sodium benzoate (B1203000) in cough syrup.[1] Another study utilized a reversed-phase HPLC method with UV detection at 220 nm for the simultaneous determination of these four drugs in syrup and suppositories.[2]

A representative HPLC protocol is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic elution using a mixture of acetonitrile, methanol, and 35 mM KH2PO4 (20:5:75, v/v/v), with the pH adjusted to 2.9 ± 0.1.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.[2]

  • Sample Preparation: A suitable amount of the sample (e.g., syrup) is accurately weighed and diluted with the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm membrane filter before injection.

Spectrophotometric Methods

Several simple and sensitive spectrophotometric methods have been developed based on the formation of ion-pair complexes between this compound and various dyes. These complexes are then extracted and measured at their maximum absorbance wavelength.

Method 1: Using Bromocresol Green (BCG), Congo Red (CR), and Methyl Orange (MO) [2][3][4]

  • Reagents:

    • Bromocresol Green (BCG) solution.

    • Congo Red (CR) solution.

    • Methyl Orange (MO) solution.

    • Universal buffer solutions of varying pH.

    • Chloroform (B151607) (for extraction).

  • Procedure:

    • Aliquots of the standard or sample solution of this compound are transferred to a series of separating funnels.

    • A specific volume of the selected dye solution (BCG, CR, or MO) and the corresponding universal buffer (pH 3.0 for BCG, 5.5 for CR, and 3.5 for MO) are added.[2][3]

    • The mixture is shaken, and the formed ion-pair complex is extracted with chloroform.

    • The absorbance of the chloroform layer is measured at the wavelength of maximum absorbance (λmax): 413 nm for BCG, 495 nm for CR, and 484 nm for MO, against a reagent blank.[2][3]

Method 2: Using Bromocresol Green (BCG), Bromocresol Purple (BCP), and Bromophenol Blue (BPB) [5][6]

  • Reagents:

    • Bromocresol Green (BCG) solution.

    • Bromocresol Purple (BCP) solution.

    • Bromophenol Blue (BPB) solution.

    • Acetate-HCl buffer solutions of varying pH.

    • Dichloromethane (for extraction).

  • Procedure:

    • Similar to Method 1, aliquots of the drug solution are reacted with the dye (BCG, BCP, or BPB) in an acetate-HCl buffer (pH 3.6 for BCG, 3.4 for BCP, and 4.0 for BPB).[5][6]

    • The resulting ion-pair complex is extracted with dichloromethane.

    • The absorbance of the organic extract is measured at 405 nm for all three systems.[5][6]

Quantitative Data Comparison

The performance of the analytical methods was evaluated based on several validation parameters as per the International Council for Harmonisation (ICH) guidelines.[7] A summary of the quantitative data for the different spectrophotometric methods is presented below. The results of these methods were statistically compared with a reference HPLC method and showed excellent agreement, with no significant difference in accuracy and precision.[2][5][6]

ParameterSpectrophotometric Method 1Spectrophotometric Method 2
Reagents BCG, CR, MOBCG, BCP, BPB
Linearity Range (µg/mL) 2.0–18.0 (BCG), 2.0–14.0 (CR), 2.0–16.0 (MO)[2][3]2.0–12.0 (BCG), 2.0–13.0 (BCP), 2.0–14.0 (BPB)[5]
Molar Absorptivity (L mol⁻¹ cm⁻¹) 4.1 x 10⁴ (BCG), 1.1 x 10⁴ (CR), 3.5 x 10⁴ (MO)[2][3]3.2 x 10⁴ (BCG), 3.7 x 10⁴ (BCP), 3.1 x 10⁴ (BPB)[5]
Correlation Coefficient (r²) > 0.999 for all[2]> 0.999 for all[5]
Limit of Detection (LOD) (µg/mL) Not explicitly stated in abstractsCalculated[5]
Limit of Quantification (LOQ) (µg/mL) Not explicitly stated in abstractsCalculated[5]
Accuracy (% Recovery) Not explicitly stated in abstractsNot explicitly stated in abstracts
Precision (RSD %) Not explicitly stated in abstractsNot explicitly stated in abstracts

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of the spectrophotometric and HPLC methods for the quantification of this compound.

CrossValidationWorkflow start Start: Oxomemazine HCl Sample (Bulk Drug / Formulation) prep Sample Preparation (Weighing, Dissolution, Dilution) start->prep split Method Allocation prep->split hplc HPLC Analysis split->hplc HPLC Method spectro Spectrophotometric Analysis split->spectro Spectrophotometric Method hplc_val HPLC Method Validation (Linearity, Accuracy, Precision) hplc->hplc_val spectro_val Spectrophotometric Method Validation (Linearity, Accuracy, Precision) spectro->spectro_val data_comp Data Comparison & Statistical Analysis (t-test, F-test) hplc_val->data_comp spectro_val->data_comp end End: Method Cross-Validation Report data_comp->end

References

Benchmarking Anticholinergic Potency: A Comparative Analysis of Oxomemazine Hydrochloride and Atropine in Isolated Tissue Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anticholinergic properties of Oxomemazine (B1678065) hydrochloride benchmarked against the classical antagonist, atropine (B194438), reveals distinct profiles in isolated tissue models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anticholinergic effects, supported by experimental data and detailed methodologies.

Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic and anticholinergic activities.[1][2][3] Atropine, a tropane (B1204802) alkaloid, serves as a non-selective muscarinic receptor antagonist and a gold standard in anticholinergic research.[4] Understanding the comparative potency and selectivity of these compounds is crucial for preclinical research and development of therapeutic agents with specific anticholinergic profiles.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic potency of a drug can be quantified using two key parameters derived from in vitro studies: the inhibition constant (Ki) from radioligand binding assays and the pA2 value from functional isolated tissue experiments. The Ki value represents the affinity of a drug for a specific receptor, with a lower Ki indicating a higher affinity. The pA2 value is a measure of the potency of a competitive antagonist, where a higher pA2 value signifies greater potency.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and Atropine

CompoundReceptor SubtypeKi (nM)Tissue/Cell Model
This compound M184[2][3][5]Rat Cerebral Microsomes[5]
M21650[2][3][5]Rat Cerebral Microsomes[5]
Atropine M1~1-2Various
M2~1-2Various
M3~1-2Various
M4~1-2Various
M5~1-2Various
Atropine is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes. The Ki values are generally in the low nanomolar range across subtypes.

Table 2: Anticholinergic Potency (pA2) in Isolated Tissue Models

CompoundIsolated Tissue ModelAgonistpA2 Value
This compound Data Not Available--
Atropine Guinea Pig IleumAcetylcholine (B1216132)/Carbachol8.9 - 9.93[1][6][7]
Human Colon (Circular Muscle)Carbachol8.72 ± 0.28[8]
Human Colon (Longitudinal Muscle)Carbachol8.60 ± 0.08[8]
Guinea Pig Olfactory CortexCarbachol8.9[6]

The available data clearly indicates that this compound exhibits a significant selectivity for the M1 muscarinic receptor subtype over the M2 subtype, with an approximately 20-fold higher affinity for M1 receptors.[2][3][5] Atropine, in contrast, demonstrates high affinity across all muscarinic receptor subtypes, confirming its non-selective profile. While a direct comparison of pA2 values is hampered by the lack of published data for Oxomemazine in standard isolated tissue models like the guinea pig ileum, the high pA2 values for atropine in these tissues underscore its potent anticholinergic activity.

Experimental Protocols

The determination of anticholinergic activity in isolated tissue models is a cornerstone of pharmacological research. The following protocols provide a detailed methodology for the key experiments cited.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for specific muscarinic receptor subtypes.

  • Tissue Preparation: Membranes are prepared from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., rat cerebral microsomes for M1 and M2 receptors).

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]-Quinuclidinyl benzilate or [3H]QNB).

  • Competition: Increasing concentrations of the test compound (this compound or atropine) are added to compete with the radioligand for binding to the receptors.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Assay for Anticholinergic Potency (Schild Analysis)

This functional assay measures the ability of an antagonist to inhibit the contractile response of the guinea pig ileum to a muscarinic agonist, allowing for the determination of the pA2 value.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist, typically acetylcholine or carbachol, by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist (e.g., atropine) is added to the organ bath and allowed to incubate for a set time (e.g., 20-30 minutes) to reach equilibrium.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the same agonist is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow for determining anticholinergic potency.

Muscarinic_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M2, M3, etc.) ACh->M_Receptor Binds & Activates Antagonist Anticholinergic (Oxomemazine/Atropine) Antagonist->M_Receptor Binds & Blocks G_Protein G-Protein (Gq/Gi) M_Receptor->G_Protein Activates Effector Effector Enzyme (PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG / cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Second_Messenger->Cellular_Response Initiates

Caption: Muscarinic Receptor Signaling Pathway.

Anticholinergic_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Antagonist_Incubation Incubate with Antagonist Control_CRC->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Antagonist_CRC Repeat Repeat with different Antagonist Concentrations Antagonist_CRC->Repeat Repeat->Antagonist_Incubation Yes Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio No Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Experimental Workflow for pA2 Determination.

Conclusion

The comparative analysis of this compound and atropine highlights their distinct anticholinergic profiles. This compound demonstrates a clear selectivity for M1 muscarinic receptors, suggesting its potential for applications where targeted M1 antagonism is desired. Atropine remains the benchmark for potent, non-selective muscarinic antagonism. The lack of functional pA2 data for Oxomemazine in standard isolated tissue models presents an opportunity for future research to enable a more direct and comprehensive comparison of the in vitro anticholinergic potencies of these two compounds. This guide provides a foundational understanding for researchers to design and interpret studies aimed at characterizing the anticholinergic effects of novel and existing compounds.

References

Confirming the Mechanism of Action of Oxomemazine Hydrochloride: A Comparative Guide Using Receptor Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Oxomemazine (B1678065) hydrochloride, a first-generation phenothiazine (B1677639) antihistamine. By integrating established pharmacological data with the predicted outcomes from specific receptor knockout animal models, we aim to offer a clear framework for confirming its primary and secondary modes of action. This document compares Oxomemazine's effects with other first-generation antihistamines and provides detailed experimental protocols to facilitate further research.

Introduction to Oxomemazine Hydrochloride

This compound is a sedating antihistamine primarily used for the symptomatic treatment of allergic conditions and cough.[1][2] Its therapeutic efficacy is attributed to its antagonism of multiple neurotransmitter receptors. As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[3][4] The primary mechanism of action is the blockade of the histamine (B1213489) H1 receptor (H1R).[1][5] Additionally, Oxomemazine exhibits significant anticholinergic properties through its antagonism of muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M1 subtype (M1R).[5][6]

Mechanism of Action and Key Receptor Targets

Oxomemazine's pharmacological profile is characterized by its interaction with the following key receptors:

  • Histamine H1 Receptor (H1R): As its primary target, Oxomemazine acts as an antagonist or inverse agonist at H1 receptors. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses, thereby alleviating symptoms such as pruritus and edema.[3][5]

  • Muscarinic M1 Receptor (M1R): Oxomemazine is a selective antagonist of the M1 muscarinic receptor.[5][6] This anticholinergic activity contributes to its side effects, such as dry mouth and blurred vision, and may also play a role in its sedative and antitussive effects.[1][2]

  • Other Receptors: Like other phenothiazines, Oxomemazine may have weaker interactions with other receptors, including serotonergic and adrenergic receptors, which could contribute to its overall pharmacological profile, including sedation.[1][5]

Confirmation of Mechanism Using Receptor Knockout Models

Histamine H1 Receptor (H1R) Knockout Model

Phenotype of H1R Knockout Mice: H1R knockout mice exhibit several key characteristics, including impaired locomotor activity, reduced exploratory behavior, and deficits in spatial memory.[7][8] They also show a diminished inflammatory response to histamine.

Predicted Effects of Oxomemazine in H1R Knockout Mice:

  • Anti-allergic/Anti-inflammatory Effects: Histamine-induced inflammatory responses, such as paw edema, would be absent or significantly reduced in H1R knockout mice, regardless of Oxomemazine administration. The inability of Oxomemazine to produce an anti-inflammatory effect in this model would confirm that its anti-allergic actions are mediated through H1R.

  • Sedative Effects: A significant portion of the sedative effects of first-generation antihistamines is attributed to H1R blockade in the central nervous system.[1] Therefore, the sedative effects of Oxomemazine, measured by reduced locomotor activity in an open-field test, would be significantly attenuated in H1R knockout mice compared to wild-type mice.

Muscarinic M1 Receptor (M1R) Knockout Model

Phenotype of M1R Knockout Mice: M1R knockout mice are characterized by hyperactivity and some deficits in learning and memory.[9][10] They also show a lack of response to M1-specific muscarinic agonists and antagonists.

Predicted Effects of Oxomemazine in M1R Knockout Mice:

  • Anticholinergic Effects: The anticholinergic effects of Oxomemazine, such as the inhibition of pilocarpine-induced salivation or oxotremorine-induced tremors, would be absent or markedly reduced in M1R knockout mice. This would confirm that the M1R is the primary target for its anticholinergic activity.

  • Behavioral Effects: Given that M1R knockout mice already exhibit hyperactivity, the effect of Oxomemazine on locomotor activity in these animals would be complex. However, any modulation of behavior typically associated with M1R antagonism would be absent, further isolating the H1R-mediated sedative effects.

Comparative Quantitative Data

The following table summarizes the receptor binding affinities of Oxomemazine and other first-generation antihistamines.

DrugReceptorKi (nM)Reference
Oxomemazine Muscarinic M1 84 [5][6]
Muscarinic M2 1650 [5][11]
DiphenhydramineHistamine H11.1[12]
Muscarinic (non-selective)210[12]
ChlorpheniramineHistamine H10.3[12]
Muscarinic (non-selective)2800[12]

Detailed Experimental Protocols

Histamine-Induced Paw Edema

Objective: To assess the anti-inflammatory effects of Oxomemazine mediated by H1R antagonism.

Animals: Wild-type and H1R knockout mice.

Procedure:

  • Administer this compound (or vehicle control) intraperitoneally (i.p.) to both wild-type and H1R knockout mice.

  • After a predetermined time (e.g., 30 minutes), induce inflammation by injecting a sub-plantar injection of histamine (e.g., 100 µ g/paw ) into the right hind paw.[13]

  • Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 30, 60, 120, and 180 minutes) post-histamine injection.[13]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Expected Outcome: Oxomemazine will significantly inhibit paw edema in wild-type mice. This effect will be absent in H1R knockout mice, confirming the H1R-mediated anti-inflammatory action of Oxomemazine.

Open-Field Test for Locomotor Activity and Sedation

Objective: To evaluate the sedative effects of Oxomemazine.

Animals: Wild-type, H1R knockout, and M1R knockout mice.

Procedure:

  • Administer this compound (or vehicle control) i.p. to all three groups of mice.

  • After a set time (e.g., 30 minutes), place each mouse individually into the center of an open-field arena (e.g., 50x50 cm).[14]

  • Record the locomotor activity using an automated tracking system for a defined period (e.g., 10-30 minutes).[14][15]

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16]

Expected Outcome: In wild-type mice, Oxomemazine will significantly reduce locomotor activity. This sedative effect is expected to be largely absent in H1R knockout mice. The response in M1R knockout mice will help to differentiate between H1R-mediated sedation and any contribution from M1R antagonism.

Oxotremorine-Induced Tremor Model

Objective: To assess the anticholinergic (M1R antagonist) activity of Oxomemazine.

Animals: Wild-type and M1R knockout mice.

Procedure:

  • Administer this compound (or vehicle control) i.p. to both wild-type and M1R knockout mice.

  • After a specified time (e.g., 30 minutes), administer the muscarinic agonist oxotremorine (B1194727) (e.g., 0.5 mg/kg, i.p.) to induce tremors.[17]

  • Observe and score the intensity and duration of tremors for a set period (e.g., 30 minutes).[18]

  • Alternatively, use a tremor monitor for quantitative assessment.

Expected Outcome: Oxomemazine will significantly reduce or abolish oxotremorine-induced tremors in wild-type mice. This effect will be absent in M1R knockout mice, confirming the M1R-mediated anticholinergic action of Oxomemazine.

Visualizations

G cluster_0 Wild-Type Mouse cluster_1 H1R Knockout Mouse cluster_2 M1R Knockout Mouse Oxomemazine_WT Oxomemazine HCl H1R_WT H1 Receptor Oxomemazine_WT->H1R_WT Antagonizes M1R_WT M1 Receptor Oxomemazine_WT->M1R_WT Antagonizes Sedation_WT Sedation H1R_WT->Sedation_WT Leads to Reduced_Inflammation_WT Reduced Inflammation H1R_WT->Reduced_Inflammation_WT Leads to Anticholinergic_Effects_WT Anticholinergic Effects M1R_WT->Anticholinergic_Effects_WT Leads to Oxomemazine_H1KO Oxomemazine HCl M1R_H1KO M1 Receptor Oxomemazine_H1KO->M1R_H1KO Antagonizes H1R_KO H1 Receptor (Absent) Anticholinergic_Effects_H1KO Anticholinergic Effects M1R_H1KO->Anticholinergic_Effects_H1KO Leads to No_Sedation_H1KO No Sedation No_Reduced_Inflammation_H1KO No Reduced Inflammation Oxomemazine_M1KO Oxomemazine HCl H1R_M1KO H1 Receptor Oxomemazine_M1KO->H1R_M1KO Antagonizes Sedation_M1KO Sedation H1R_M1KO->Sedation_M1KO Leads to Reduced_Inflammation_M1KO Reduced Inflammation H1R_M1KO->Reduced_Inflammation_M1KO Leads to M1R_KO M1 Receptor (Absent) No_Anticholinergic_Effects_M1KO No Anticholinergic Effects

Figure 1: Predicted effects of Oxomemazine in different mouse models.

G Start Start Acclimatize Acclimatize Mice (Wild-Type & Knockout) Start->Acclimatize Administer_Drug Administer Oxomemazine HCl or Vehicle (i.p.) Acclimatize->Administer_Drug Wait Waiting Period (e.g., 30 min) Administer_Drug->Wait Induce_Phenotype Induce Phenotype (e.g., Histamine Injection, Oxotremorine Injection, or Open-Field Test) Wait->Induce_Phenotype Measure_Response Measure Behavioral/ Physiological Response Induce_Phenotype->Measure_Response Analyze_Data Data Analysis and Comparison between Genotypes Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: General experimental workflow for in vivo studies.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_PLC Gq/11 -> PLC Activation H1R->Gq_PLC Oxomemazine_H1 Oxomemazine Oxomemazine_H1->H1R Blocks PIP2_IP3_DAG PIP2 -> IP3 + DAG Gq_PLC->PIP2_IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation PIP2_IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response (e.g., Edema, Pruritus) Ca_PKC->Inflammatory_Response

Figure 3: Simplified H1 receptor signaling pathway and Oxomemazine's point of action.

Conclusion

The established pharmacological profile of this compound strongly indicates that its primary mechanism of action is H1 receptor antagonism, with a significant secondary contribution from M1 muscarinic receptor antagonism. While direct experimental evidence using receptor knockout models is pending, the logical framework presented in this guide provides a robust basis for the design of definitive validation studies. The use of H1R and M1R knockout mice, in conjunction with the detailed experimental protocols provided, will enable researchers to unequivocally confirm the precise molecular targets and pathways through which Oxomemazine exerts its therapeutic and side effects. This approach will not only solidify our understanding of Oxomemazine but also serve as a valuable paradigm for the mechanistic evaluation of other multi-receptor-acting drugs.

References

Efficacy of Oxomemazine Hydrochloride Versus Second-Generation Antihistamines in Allergic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the first-generation antihistamine, Oxomemazine hydrochloride, and commonly used second-generation antihistamines. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating these compounds in allergic models.

Executive Summary

This compound is a phenothiazine-derived first-generation antihistamine with potent H1 receptor antagonism.[1][2] It also exhibits significant anticholinergic and sedative properties due to its ability to cross the blood-brain barrier.[3] In contrast, second-generation antihistamines, such as loratadine (B1675096), cetirizine, and fexofenadine (B15129), are designed to be more selective for peripheral H1 receptors and have limited central nervous system penetration, resulting in a non-sedating profile.[4]

Direct comparative studies evaluating the efficacy of this compound against second-generation antihistamines in standardized preclinical allergic models are limited in the public domain. This guide, therefore, presents available data for each compound class, allowing for an indirect comparison. The data suggests that while both classes effectively target the histamine (B1213489) H1 receptor, they differ significantly in their receptor binding profiles, off-target effects, and efficacy in specific allergic models.

Mechanism of Action

Histamine H1 Receptor Signaling Pathway

Histamine, a key mediator of allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms.[1] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological manifestations of an allergic response, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (Smooth Muscle Contraction, Increased Vascular Permeability, Sensory Nerve Stimulation) Ca_release->Allergic_Response PKC->Allergic_Response cluster_0 First-Generation Antihistamines (e.g., Oxomemazine) cluster_1 Second-Generation Antihistamines (e.g., Loratadine, Cetirizine, Fexofenadine) Oxo Oxomemazine BBB_Cross Crosses Blood-Brain Barrier Oxo->BBB_Cross Muscarinic_R Muscarinic Receptors Oxo->Muscarinic_R H1R_Peripheral Peripheral H1 Receptors Oxo->H1R_Peripheral Blocks H1R_CNS CNS H1 Receptors BBB_Cross->H1R_CNS Sedation Sedation H1R_CNS->Sedation Anticholinergic Anticholinergic Effects Muscarinic_R->Anticholinergic SGA Second-Generation Antihistamines BBB_No_Cross Limited BBB Penetration SGA->BBB_No_Cross Peripheral_H1R Peripheral H1 Receptors SGA->Peripheral_H1R SGA->H1R_Peripheral Blocks No_Sedation Non-Sedating BBB_No_Cross->No_Sedation Allergy_Relief Allergy Symptom Relief start Start prep Prepare cell membranes expressing H1 receptors start->prep radioligand Add radiolabeled ligand (e.g., [3H]mepyramine) prep->radioligand test_compound Add increasing concentrations of test compound radioligand->test_compound incubate Incubate to reach equilibrium test_compound->incubate separate Separate bound and free radioligand incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end start Start sensitization Intradermal injection of anti-DNP IgE into mouse ear start->sensitization treatment Administer test compound (e.g., Oxomemazine or SGA) sensitization->treatment challenge Intravenous injection of DNP-HSA and Evans blue dye treatment->challenge observation Observe and measure ear swelling and blueing challenge->observation extraction Extract Evans blue dye from ear tissue observation->extraction quantification Quantify dye extravasation spectrophotometrically extraction->quantification end End quantification->end

References

Assessing the reproducibility of the effects of Oxomemazine hydrochloride in animal models of allergic inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Absence of robust, publicly available preclinical data for Oxomemazine hydrochloride in established animal models of allergic inflammation presents a significant challenge to definitively assessing the reproducibility of its effects. While the pharmacological profile of Oxomemazine as a first-generation H1-antihistamine with anticholinergic properties is understood, a comprehensive evaluation of its in vivo efficacy and comparison with other antihistamines is hampered by a lack of specific, published experimental studies.

This guide aims to provide a framework for such an assessment by outlining the typical experimental models and methodologies used to evaluate anti-allergic compounds. However, without specific data for this compound, a direct comparison of its performance against alternatives remains speculative.

Mechanism of Action

This compound is a phenothiazine (B1677639) derivative that primarily acts as a competitive antagonist of the histamine (B1213489) H1 receptor. By blocking the action of histamine, a key mediator in allergic reactions, Oxomemazine is expected to alleviate symptoms such as itching, sneezing, and vasodilation.[1][2][3] Additionally, its anticholinergic properties may contribute to reducing secretions in the respiratory tract.[2][4] Some evidence also suggests that first-generation antihistamines may modulate inflammatory pathways, including the NF-κB signaling pathway, and contribute to mast cell stabilization.[5]

Experimental Models of Allergic Inflammation

To assess the anti-inflammatory and anti-allergic effects of a compound like this compound, researchers typically employ a variety of established animal models. These models aim to mimic the key pathological features of human allergic diseases such as asthma, allergic rhinitis, and allergic conjunctivitis.

Commonly Used Animal Models:

  • Murine Models of Allergic Asthma: Mice, particularly BALB/c strains, are frequently used to model allergic airway inflammation. Sensitization with an allergen, such as ovalbumin (OVA), followed by airway challenge, induces an asthma-like phenotype characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13).

  • Guinea Pig Models of Allergic Bronchoconstriction: Guinea pigs are highly sensitive to histamine and are considered a good model for studying bronchoconstriction, a key feature of asthma.[6][7][8][9][10] Histamine- or allergen-induced bronchoconstriction can be measured to assess the efficacy of antihistamines.

  • Rat Models of Passive Cutaneous Anaphylaxis (PCA): This model is used to evaluate the in vivo activity of anti-allergic drugs on immediate hypersensitivity reactions.[11][12][13][14] It involves the passive sensitization of the skin with IgE antibodies followed by an antigen challenge, leading to increased vascular permeability.

Hypothetical Experimental Protocol for Assessing Oxomemazine in a Murine Model of Allergic Asthma

The following protocol describes a standard method for inducing and evaluating allergic airway inflammation in mice. While no specific studies using Oxomemazine with this protocol were found, it represents a typical approach that would be used to generate the necessary data for a comparative assessment.

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Day 0 & 7: BALB/c mice sensitized with intraperitoneal injection of Ovalbumin (OVA) + Alum treatment Day 14-21: Treatment with Oxomemazine HCl, vehicle, or comparator drug sensitization->treatment challenge Day 14, 17, 20: Intranasal or aerosol challenge with OVA analysis Day 22: Measurement of Airway Hyperresponsiveness (AHR), Bronchoalveolar Lavage (BAL) fluid analysis (cell counts, cytokines), Histopathology of lung tissue challenge->analysis

Caption: A typical experimental workflow for a murine model of allergic asthma.

Detailed Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized on days 0 and 7 with an intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in saline.

  • Treatment: From day 14 to 21, mice receive daily administration of either this compound (at various doses), a vehicle control, or a comparator antihistamine (e.g., cetirizine, fexofenadine) via oral gavage or intraperitoneal injection.

  • Challenge: On days 14, 17, and 20, mice are challenged intranasally or via aerosol with 1% OVA in saline for 20 minutes.

  • Outcome Measures (Day 22):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Cytokine levels (IL-4, IL-5, IL-13) in the supernatant are measured by ELISA.

    • Lung Histopathology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, the quantitative data from such studies would be summarized in tables.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Naive
Vehicle Control
Oxomemazine (Low Dose)
Oxomemazine (High Dose)
Comparator Drug

Table 2: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupIL-4IL-5IL-13
Naive
Vehicle Control
Oxomemazine (Low Dose)
Oxomemazine (High Dose)
Comparator Drug

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh (at 50 mg/mL Methacholine)
Naive
Vehicle Control
Oxomemazine (Low Dose)
Oxomemazine (High Dose)
Comparator Drug

Signaling Pathways in Allergic Inflammation

The anti-inflammatory effects of H1-antihistamines like Oxomemazine are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway.

G Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine MastCell->Histamine releases H1R H1 Receptor Histamine->H1R binds to PLC PLC H1R->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC IKK IKK PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Oxomemazine Oxomemazine HCl Oxomemazine->H1R blocks

Caption: Simplified signaling pathway of histamine-mediated inflammation and the inhibitory action of this compound.

Conclusion

A thorough assessment of the reproducibility of this compound's effects in animal models of allergic inflammation is currently not feasible due to the absence of publicly available, peer-reviewed preclinical data. To address this knowledge gap, well-controlled in vivo studies are required. Such studies should directly compare the efficacy of this compound with both placebo and other first and second-generation antihistamines across a range of relevant endpoints, including inflammatory cell recruitment, cytokine production, and physiological responses like airway hyperresponsiveness. The generation of this data would be invaluable for researchers, scientists, and drug development professionals seeking to understand the full therapeutic potential of this compound in the context of allergic diseases.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxomemazine (B1678065) hydrochloride, an antihistamine and sedative, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of oxomemazine hydrochloride, ensuring compliance with regulatory standards.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. The Drug Enforcement Administration (DEA) also has regulations, particularly for controlled substances[1][2][3]. It is incumbent upon the waste generator to determine if a pharmaceutical waste is hazardous[4].

Hazard Assessment of this compound

Based on available Safety Data Sheets (SDS), this compound presents several hazards that necessitate careful disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[5]. Some data also indicate it may be toxic in contact with skin and fatal if inhaled[6]. Therefore, releasing it into the environment, including down the drain, must be strictly avoided[7].

While one SDS states the product is not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, it also notes it is a "pharmaceutical related compound of unknown potency"[8]. Given the aquatic toxicity, it should be managed as a hazardous waste to ensure environmental protection.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting:

  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound[9]. This document contains vital information on hazards, handling, and emergency measures[9].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[8][10]. If there is a risk of dust or aerosol generation, respiratory protection should be used in a well-ventilated area or under a fume hood[8][10].

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect waste this compound, including expired or unused material and contaminated items (e.g., weighing boats, gloves), in a designated, properly labeled, and sealed hazardous waste container[7][11].

    • The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound"[12].

  • Storage:

    • Store the hazardous waste container in a secure, designated area away from incompatible materials[11].

    • The storage area should be cool, dry, and well-ventilated[7].

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste[12].

  • Disposal:

    • Engage a Licensed Hazardous Waste Disposal Company: The primary and recommended method for the disposal of this compound is to use a licensed hazardous material disposal company[8].

    • Incineration: The preferred treatment method is controlled incineration in a facility equipped with afterburners and scrubbers to manage flue gases[7][8]. This method ensures the complete destruction of the compound.

    • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sewer system due to its high aquatic toxicity[7].

  • Decontamination of Empty Containers:

    • Containers that held this compound should be managed as hazardous waste unless properly decontaminated.

    • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[13].

    • After decontamination, the container can be disposed of according to institutional and local regulations, which may include puncturing it to prevent reuse and sending it to a sanitary landfill[7].

Quantitative Data on Waste Classification
Hazardous Waste Characteristic Description Relevance to this compound
Ignitability Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.Not generally applicable based on available SDS.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Not generally applicable.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Not generally applicable based on available SDS.
Toxicity Substances that are harmful or fatal when ingested or absorbed, or that can release toxic constituents into the environment.Applicable. this compound is harmful if swallowed and very toxic to aquatic life[5].

Experimental Protocols and Visualizations

To further clarify the disposal process, the following workflow diagram illustrates the decision-making and procedural steps for handling this compound waste.

start Start: This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage disposal_decision Arrange for Disposal storage->disposal_decision licensed_vendor Contact Licensed Hazardous Waste Vendor disposal_decision->licensed_vendor Professional Disposal no_sewer DO NOT Dispose Down the Drain disposal_decision->no_sewer Self-Disposal Option incineration Controlled Incineration licensed_vendor->incineration decontaminate Decontaminate Empty Containers (Triple Rinse) incineration->decontaminate rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate end End of Process decontaminate->end Properly Disposed Container rinsate->container

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal plans for Oxomemazine hydrochloride to ensure the safety of laboratory personnel. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with this potent pharmaceutical compound.

This compound is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties.[1] While specific occupational exposure limits have not been established, the available safety data sheets (SDS) indicate that it is harmful if swallowed and may cause allergic skin reactions.[2][3] Therefore, stringent safety measures are imperative during handling.

Recommended Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of engineering controls and personal protective equipment is required. All handling of this compound should be conducted in a designated area, such as a laboratory fume hood or other form of local exhaust ventilation.[4]

Table 1: PPE and Safety Protocol Specifications for Handling this compound

Equipment/ProtocolSpecificationRationale and Best Practices
Primary Engineering Control Laboratory Fume HoodA properly functioning fume hood is the primary barrier to prevent inhalation of aerosols or dust.
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US))[4][5]Protects eyes from splashes and airborne particles. A face shield may be required for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene)[6][7]Double gloving is recommended.[8] The outer glove should be removed immediately after handling the compound. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[9][10]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs[7][8]Protects skin and personal clothing from contamination. Gowns should not be worn outside the designated handling area.
Respiratory Protection Use in a well-ventilated area is crucial.[5][6] If ventilation is inadequate or if dust/aerosols are generated, a full-face respirator may be necessary.[5][6]A risk assessment should determine the specific type of respiratory protection needed.
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills. Shoe covers may be used to prevent tracking contamination out of the work area.[7]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling

  • Designate a Handling Area: All work with this compound should be performed in a designated, clearly marked area equipped with a fume hood and an eyewash station.

  • Gather all Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are within reach inside the fume hood.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, outer gloves, and eye/face protection.

Step 2: Compound Handling (Weighing, Preparing Solutions)

  • Work Within the Fume Hood: Conduct all manipulations of the solid compound or its solutions inside the fume hood to contain any dust or aerosols.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Clean Spills Immediately: In case of a spill, decontaminate the area according to established laboratory procedures for hazardous compounds.

Step 3: Post-Handling and Decontamination

  • Decontaminate Surfaces: After handling is complete, wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Doff PPE Correctly: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[2][6] Do not discharge to sewer systems.[6]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered hazardous waste. Place it in a sealed bag or container for disposal through a licensed chemical destruction plant or controlled incineration.[6]

  • Empty Containers: Empty containers should be triple-rinsed (or equivalent), and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[6]

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Handling Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood avoid_dust Avoid Dust Generation work_in_hood->avoid_dust clean_spills Clean Spills Immediately work_in_hood->clean_spills decontaminate Decontaminate Surfaces work_in_hood->decontaminate dispose_chem Dispose of Chemical Waste work_in_hood->dispose_chem doff_ppe Doff PPE decontaminate->doff_ppe dispose_containers Dispose of Empty Containers decontaminate->dispose_containers wash_hands Wash Hands doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.